Product packaging for 5-Fluoro-2-pyrrolidinobenzoic acid(Cat. No.:CAS No. 1096304-38-9)

5-Fluoro-2-pyrrolidinobenzoic acid

Cat. No.: B1452676
CAS No.: 1096304-38-9
M. Wt: 209.22 g/mol
InChI Key: QKGQROQKQSTVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C11H12FNO2 and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO2 B1452676 5-Fluoro-2-pyrrolidinobenzoic acid CAS No. 1096304-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGQROQKQSTVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Fluoro-2-pyrrolidinobenzoic Acid

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a fluorinated benzoic acid scaffold coupled with a pyrrolidine moiety, is a recurring motif in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidinobenzoic acid core provides a versatile platform for further molecular elaboration.[2]

This guide provides an in-depth technical overview of the primary synthetic strategies for preparing this compound. It moves beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights to enable researchers to select and optimize the most suitable pathway for their specific needs.

Retrosynthetic Analysis: Devising the Approach

The core challenge in synthesizing this compound lies in the formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. A retrosynthetic disconnection at this bond reveals two key precursor types: an activated 5-fluorobenzoic acid derivative and pyrrolidine.

G product This compound disconnection C-N Bond Disconnection product->disconnection pyrrolidine Pyrrolidine disconnection->pyrrolidine precursor Activated 5-Fluorobenzoic Acid (e.g., 2-Halo or 2-Fluoro derivative) disconnection->precursor G start 2,5-Difluorobenzoic Acid + Pyrrolidine attack Nucleophilic Attack start->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer elimination Elimination of F⁻ meisenheimer->elimination product This compound elimination->product

References

An In-Depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-pyrrolidinobenzoic acid, a fluorinated derivative of anthranilic acid, stands as a significant building block in contemporary medicinal chemistry. Its strategic incorporation of a fluorine atom and a pyrrolidine moiety onto a benzoic acid scaffold imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This technical guide synthesizes the currently available information on this compound, covering its chemical properties, plausible synthetic strategies, and its emerging role in drug discovery. While this molecule is commercially available and noted as a key intermediate, a comprehensive public repository of its detailed synthesis and complete spectral characterization remains elusive. This guide, therefore, also highlights the existing knowledge gaps and outlines prospective research avenues to fully elucidate the potential of this versatile compound.

Introduction: The Significance of Fluorination and Pyrrolidine Scaffolds in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged scaffold in drug discovery.[2] Its three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, often leading to enhanced target specificity and improved pharmacokinetic profiles. The amalgamation of these two features in this compound creates a molecule of considerable interest for the synthesis of new chemical entities with potential applications in a range of therapeutic areas, including analgesics, anti-inflammatory agents, and central nervous system (CNS) disorders.[3]

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in synthesis and drug development.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂[3]
Molecular Weight 209.22 g/mol [3]
CAS Number 1096304-38-9[3]
Appearance White to yellow solid (predicted)
Purity Typically available at ≥95% or ≥98%[4]
Storage Room temperature, dry conditions[3]

Synthetic Strategies: A Prospective Analysis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, its structure suggests several viable synthetic routes based on established organic chemistry principles. The key transformation is the formation of the C-N bond between the benzoic acid ring and the pyrrolidine moiety.

Nucleophilic Aromatic Substitution (SNA r)

One of the most direct approaches would be the nucleophilic aromatic substitution of a suitable precursor, such as 2,5-difluorobenzoic acid or 2-chloro-5-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the 5-position and the carboxylic acid group are electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack at the 2-position.

Proposed Reaction Scheme:

SNAr_Synthesis Reactant1 2,5-Difluorobenzoic Acid Product This compound Reactant1->Product + Reactant2 Pyrrolidine Reactant2->Product + Base Base (e.g., K₂CO₃, Et₃N) Base->Product cat. Solvent Solvent (e.g., DMSO, DMF) Solvent->Product Δ

Caption: Plausible synthesis via Nucleophilic Aromatic Substitution.

Experimental Considerations: This reaction would likely require elevated temperatures and a suitable base to neutralize the hydrofluoric or hydrochloric acid byproduct. The choice of solvent would be crucial, with polar aprotic solvents like DMSO or DMF being common for such transformations.

Buchwald-Hartwig Amination

For aryl halides that are less reactive towards traditional SNAr, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance. The starting material for this approach would be 2-bromo-5-fluorobenzoic acid or 2-iodo-5-fluorobenzoic acid.

Proposed Reaction Scheme:

Buchwald_Hartwig_Synthesis Reactant1 2-Bromo-5-fluorobenzoic Acid Product This compound Reactant1->Product + Reactant2 Pyrrolidine Reactant2->Product + Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product cat. Ligand Ligand (e.g., BINAP, XPhos) Ligand->Product cat. Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Δ

Caption: Plausible synthesis via Buchwald-Hartwig Amination.

Experimental Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine ligand, and base. Optimization of these parameters would be necessary to achieve a high yield.

Spectroscopic Characterization: An Inferential Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the carboxylic acid proton.

    • Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals (H-4 and H-6), and the pyrrolidine group at the 2-position will also influence their chemical shifts.

    • Pyrrolidine Ring (δ 1.8-3.5 ppm): Two sets of multiplets for the four methylene groups of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

    • Carboxylic Acid (δ 10-13 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Aromatic Region (δ 110-160 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine atom (C-5) will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings.

    • Pyrrolidine Ring (δ 25-50 ppm): Two signals for the methylene carbons of the pyrrolidine ring.

    • Carbonyl Carbon (δ 165-175 ppm): A signal for the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pyrrolidine ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C-N Stretch: An absorption in the region of 1350-1250 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 209.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the pyrrolidine ring.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, its structural motifs are present in numerous biologically active compounds. It is primarily utilized as a precursor or intermediate in the synthesis of more complex pharmaceutical agents.[3] The presence of the fluorinated benzoic acid core suggests potential applications in the development of:

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on benzoic acid derivatives.

  • Central Nervous System (CNS) Agents: The pyrrolidine moiety is a common feature in drugs targeting the CNS.

  • Anticancer and Antimicrobial Agents: Fluorinated compounds and pyrrolidine derivatives have shown promise in these therapeutic areas.[5]

The ability to modify the carboxylic acid and the pyrrolidine nitrogen allows for the generation of diverse libraries of compounds for high-throughput screening and lead optimization.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, based on analogous compounds, it should be handled with care. It may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. It should be used in a well-ventilated area.

Conclusion and Future Outlook

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring and a pyrrolidine substituent offers a valuable platform for the design of novel therapeutic agents. However, to unlock its full potential, there is a clear and pressing need for the scientific community to publish detailed and reproducible synthetic protocols, along with comprehensive spectroscopic and physicochemical characterization data. Such information would greatly accelerate its application in the development of next-generation pharmaceuticals. Future research should focus on the development of efficient and scalable synthetic routes, a thorough investigation of its reactivity, and the exploration of its utility in the synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid (CAS 1096304-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoro-2-pyrrolidinobenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its potential as a key building block in the development of novel therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional organic molecule incorporating a fluorinated benzene ring and a pyrrolidine moiety. This unique combination of a bioisosteric fluorine atom and a saturated heterocyclic ring makes it an attractive scaffold for exploring new chemical space in drug discovery.

PropertyValueSource(s)
CAS Number 1096304-38-9N/A
Molecular Formula C₁₁H₁₂FNO₂N/A
Molecular Weight 209.22 g/mol N/A
IUPAC Name 5-fluoro-2-(pyrrolidin-1-yl)benzoic acidN/A
Synonyms This compoundN/A
Appearance White to off-white solid/powderN/A
Melting Point 97-101 °CN/A
Storage Sealed in a dry place at room temperatureN/A

The Rationale for Fluorination and the Pyrrolidine Moiety in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

  • Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in many biologically active compounds. Its inclusion can:

  • Introduce Three-Dimensionality: The non-planar nature of the pyrrolidine ring can improve a molecule's spatial arrangement, leading to better target engagement.

  • Provide a Basic Center: The nitrogen atom can act as a hydrogen bond acceptor or be protonated, which can be crucial for solubility and target interaction.

  • Serve as a Scaffold: The pyrrolidine ring provides a rigid framework for the attachment of other functional groups.

The combination of these two structural motifs in this compound makes it a valuable starting material for the synthesis of compounds with potentially enhanced biological activity and drug-like properties.

Plausible Synthetic Pathways

A potential precursor for this synthesis is 2,5-difluorobenzoic acid. The fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent carboxylic acid group.

Synthetic Pathway 2,5-Difluorobenzoic Acid 2,5-Difluorobenzoic Acid Reaction Nucleophilic Aromatic Substitution 2,5-Difluorobenzoic Acid->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product This compound Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,5-difluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

  • To this mixture, add pyrrolidine (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with a suitable acid, such as hydrochloric acid, to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield crude this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid group will be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the pyrrolidine ring and the carboxyl carbon will also be visible.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (209.22 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-F stretching, and C-N stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of a wide range of potential therapeutic agents. The presence of the carboxylic acid and the secondary amine (within the pyrrolidine ring, which is attached to the benzene ring) provides two convenient handles for further chemical modifications.

Applications Core This compound Amide Amide Coupling Core->Amide Ester Esterification Core->Ester Library Diverse Chemical Libraries Amide->Library Ester->Library CNS CNS Agents Library->CNS AntiInflammatory Anti-inflammatory Library->AntiInflammatory Anticancer Anticancer Library->Anticancer Antiviral Antiviral Library->Antiviral

Caption: Potential applications in medicinal chemistry.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in many CNS-active drugs.

  • Anti-inflammatory Agents: Benzoic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Oncology: Fluorinated compounds are widely used in cancer chemotherapy.

  • Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated aromatic ring and a saturated heterocycle provides a solid foundation for the synthesis of novel compounds with potentially favorable pharmacological profiles. This guide has provided a comprehensive overview of its properties, plausible synthesis, analytical characterization, and potential applications, offering a valuable resource for researchers in the field.

An In-depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: Synthesis, Structure, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-pyrrolidinobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its molecular structure, plausible synthetic routes, and a detailed, predicted spectroscopic profile. By combining established chemical principles with data from analogous structures, this guide serves as a critical resource for researchers engaged in the synthesis and application of novel fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorine and Pyrrolidine Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.[3][4][5]

Concurrently, the pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[6][7][8] This five-membered saturated heterocycle provides a three-dimensional framework that can effectively explore chemical space, and its stereogenic centers allow for fine-tuning of target interactions.[6][9] The combination of a fluorine atom and a pyrrolidine moiety within a benzoic acid framework, as seen in this compound, presents a compelling scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders, inflammation, and pain management.[7][10]

This guide offers a detailed exploration of this compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.

Molecular Structure and Properties

This compound is a trifunctional molecule featuring a benzoic acid core, a fluorine atom at the 5-position, and a pyrrolidine ring attached to the 2-position of the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂[4]
Molecular Weight 209.22 g/mol [7]
CAS Number 1556954-05-2[4]
Alternate CAS 1096304-38-9[7]
IUPAC Name 5-fluoro-2-(pyrrolidin-1-yl)benzoic acid

The molecule's structure combines the rigidity of the substituted benzene ring with the conformational flexibility of the pyrrolidine ring. The fluorine atom, being highly electronegative, influences the electron distribution of the aromatic ring and the acidity of the carboxylic acid group. The ortho-amino benzoic acid (anthranilic acid) core is a well-known pharmacophore in its own right, with many derivatives exhibiting anti-inflammatory properties.[11]

Synthetic Pathways: A Practical Approach

The key synthetic challenge in constructing this compound is the formation of the C-N bond between the aromatic ring and the pyrrolidine. Two of the most powerful and widely used methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-N bonds.[1][2][3] This method typically requires high temperatures and polar aprotic solvents.

Ullmann_Condensation R1 2-Bromo-5-fluorobenzoic acid P1 R1->P1 R2 Pyrrolidine R2->P1 Cat Cu(I) Catalyst (e.g., CuI) Cat->P1 Base Base (e.g., K₂CO₃) Base->P1 Solv Solvent (e.g., DMSO, NMP) Solv->P1 Prod This compound P1->Prod Heat

Caption: General workflow for the Ullmann Condensation synthesis.

Experimental Protocol (Ullmann Condensation):

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-fluorobenzoic acid (1.0 equiv.), a copper(I) catalyst such as copper(I) iodide (0.1 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Add a high-boiling polar aprotic solvent, such as DMSO or NMP.

  • Add pyrrolidine (1.2 equiv.) to the reaction mixture.

  • Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

The causality behind this protocol lies in the copper catalyst's ability to facilitate the nucleophilic substitution of the aryl halide with the amine, a reaction that is otherwise difficult to achieve.[4][5] The base is crucial for deprotonating the pyrrolidine, increasing its nucleophilicity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[12][13][14] It is known for its broad substrate scope and high functional group tolerance.

Buchwald_Hartwig_Amination R1 2-Bromo-5-fluorobenzoic acid P1 R1->P1 R2 Pyrrolidine R2->P1 Pd_cat Pd Catalyst (e.g., Pd₂(dba)₃) Pd_cat->P1 Ligand Phosphine Ligand (e.g., XPhos) Ligand->P1 Base Base (e.g., NaOtBu, Cs₂CO₃) Base->P1 Solv Solvent (e.g., Toluene, Dioxane) Solv->P1 Prod This compound P1->Prod Heat

Caption: General workflow for the Buchwald-Hartwig Amination.

Experimental Protocol (Buchwald-Hartwig Amination):

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-5-fluorobenzoic acid (1.0 equiv.), a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02-0.05 equiv.), a suitable phosphine ligand like XPhos (0.04-0.10 equiv.), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 equiv.).

  • Add an anhydrous aprotic solvent like toluene or dioxane.

  • Add pyrrolidine (1.2 equiv.) to the mixture.

  • Heat the reaction to a moderate temperature (typically 80-110 °C) and stir.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

The choice of a bulky, electron-rich phosphine ligand is critical in the Buchwald-Hartwig reaction as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to higher yields and broader applicability.[13][15]

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR₂)L Ar-Pd(II)(NHR₂)L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR₂)L + R₂NH, - HX Ar-Pd(II)(NHR₂)L->Pd(0)L Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet-The acidic proton is typically broad and downfield.
Aromatic H (at C6)7.6 - 7.8Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5Ortho to the electron-withdrawing COOH group and meta to the fluorine.
Aromatic H (at C4)7.0 - 7.2Doublet of triplets or multipletJ(H-F) ≈ 8-9, J(H-H) ≈ 2-3Ortho to the fluorine and meta to the COOH group.
Aromatic H (at C3)6.8 - 7.0Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3Ortho to the pyrrolidine group and para to the fluorine.
Pyrrolidine (-NCH₂)3.2 - 3.5Triplet or multipletJ ≈ 6-7Protons adjacent to the nitrogen are deshielded.
Pyrrolidine (-CH₂)1.9 - 2.1Multiplet-Protons in the middle of the pyrrolidine ring.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, carboxylic acid, and pyrrolidine substituents, as well as the carbons of the pyrrolidine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (C=O)165 - 175Typical range for a carboxylic acid carbon.
Aromatic C-F158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz)Large one-bond C-F coupling is characteristic.
Aromatic C-N145 - 150The carbon attached to the nitrogen is deshielded.
Aromatic C-COOH120 - 125The carbon attached to the carboxylic acid group.
Aromatic CHs110 - 135The remaining aromatic carbons, with splitting due to C-F coupling.
Pyrrolidine (-NCH₂)45 - 55Carbons adjacent to the nitrogen.
Pyrrolidine (-CH₂)24 - 28The other carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=O, and C-F bonds.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationDescription
2500 - 3300O-H stretchVery broad band, characteristic of a carboxylic acid O-H.[19][20][21]
2850 - 2960C-H stretchAliphatic C-H stretching of the pyrrolidine ring.[20]
~3030C-H stretchAromatic C-H stretching.[19]
1680 - 1710C=O stretchStrong absorption from the carboxylic acid carbonyl group.[20][21]
1500 - 1600C=C stretchAromatic ring skeletal vibrations.[19]
1200 - 1300C-N stretchStretching of the bond between the aromatic ring and the pyrrolidine nitrogen.
1100 - 1250C-F stretchStrong absorption characteristic of the carbon-fluorine bond.
Mass Spectrometry (MS) (Predicted)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 209. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zFragmentRationale
209[C₁₁H₁₂FNO₂]⁺Molecular ion (M⁺).
164[M - COOH]⁺Loss of the carboxylic acid group.[22][23]
192[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.[22]
139[M - C₄H₈N]⁺Loss of the pyrrolidine ring.

Applications and Future Directions

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive compounds. Its derivatives have potential applications as:

  • CNS Agents: The pyrrolidine scaffold is present in many CNS-active drugs, and the lipophilicity imparted by the fluorine atom can aid in crossing the blood-brain barrier.[6][9][24]

  • Anti-inflammatory Drugs: The N-aryl anthranilic acid core is a well-established anti-inflammatory pharmacophore.[11][25]

  • Anticancer and Antimicrobial Agents: Fluorinated anthranilic acid derivatives and pyrrolidine-containing compounds have shown promise in these therapeutic areas.[26][27]

Further research into the synthesis of libraries based on this scaffold and their subsequent biological screening is a promising avenue for the discovery of new therapeutic agents.

Conclusion

This compound is a molecule with significant potential in drug discovery, combining the advantageous properties of a fluorinated aromatic system with the versatile pyrrolidine scaffold. This guide has provided a detailed overview of its structure, robust synthetic methodologies, and a predicted spectroscopic profile to aid researchers in its synthesis and characterization. The presented protocols for Ullmann Condensation and Buchwald-Hartwig Amination offer reliable and scalable routes to this valuable building block. The predicted spectroscopic data serves as a practical reference for the identification and quality control of the synthesized compound. As the demand for novel and effective therapeutics continues to grow, scaffolds such as this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Fluoro-2-pyrrolidinobenzoic acid (CAS No. 1096304-38-9). In the absence of publicly available experimental spectra, this document serves as a predictive reference for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we delineate the anticipated spectral characteristics of this compound. This guide offers detailed interpretations of predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared data, supported by theoretical justifications. Furthermore, it includes standardized, field-proven protocols for the experimental acquisition of such data, ensuring a self-validating framework for future characterization efforts. The integration of predictive data with practical methodologies aims to facilitate the identification, characterization, and utilization of this compound in research and development.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core functionalized with a fluorine atom and a pyrrolidine ring, suggests a unique combination of electronic and steric properties that could be exploited in the design of novel molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the pyrrolidine and carboxylic acid moieties offer sites for further chemical modification.

Accurate structural elucidation is paramount for any application, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, offering a rationale for the anticipated spectral features.

Molecular Structure

Caption: Predicted 2D Structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, pyrrolidine, and carboxylic acid protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH12.0 - 13.0Broad Singlet-
H-67.6 - 7.8Doublet of DoubletsJ(H-F) ≈ 8.0, J(H-H) ≈ 2.5
H-47.2 - 7.4Doublet of Doublets of DoubletsJ(H-H) ≈ 9.0, J(H-F) ≈ 9.0, J(H-H) ≈ 2.5
H-36.8 - 7.0Doublet of DoubletsJ(H-H) ≈ 9.0, J(H-F) ≈ 4.5
N-CH₂ (pyrrolidine)3.2 - 3.4TripletJ ≈ 7.0
C-CH₂-C (pyrrolidine)1.9 - 2.1Multiplet-
Interpretation and Rationale
  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (12.0 - 13.0 ppm) due to hydrogen bonding and exchange with residual water in the solvent.[1]

  • Aromatic Protons (H-3, H-4, H-6): The aromatic region will display a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

    • H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine at C-5.

    • H-4: This proton is meta to both the carboxylic acid and the pyrrolidine group, and ortho to the fluorine atom. It will likely appear as a doublet of doublets of doublets, coupling with H-3, H-6, and the fluorine atom.

    • H-3: This proton is ortho to the pyrrolidine group and meta to the fluorine atom. It is anticipated to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • Pyrrolidine Protons:

    • N-CH₂: The two methylene groups attached to the nitrogen atom are expected to be in the range of 3.2 - 3.4 ppm, appearing as a triplet due to coupling with the adjacent methylene protons.

    • C-CH₂-C: The other two methylene groups of the pyrrolidine ring will likely resonate further upfield around 1.9 - 2.1 ppm as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the solvent lock signal.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)168 - 172
C-F (C-5)155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-N (C-2)145 - 150
C-H (Aromatic)110 - 130
C-COOH (C-1)120 - 125
N-CH₂ (Pyrrolidine)45 - 50
C-CH₂-C (Pyrrolidine)25 - 30
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to resonate in the typical downfield region of 168-172 ppm.[2]

  • Aromatic Carbons:

    • C-5 (C-F): The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield.

    • C-2 (C-N): The carbon bonded to the pyrrolidine nitrogen will also be downfield due to the electron-withdrawing effect of the nitrogen.

    • The remaining aromatic carbons will appear in the range of 110-130 ppm, with their exact shifts influenced by the substituents and potential carbon-fluorine couplings.

  • Pyrrolidine Carbons:

    • N-CH₂: The carbons adjacent to the nitrogen will be in the 45-50 ppm range.

    • C-CH₂-C: The other two carbons of the pyrrolidine ring will be further upfield, around 25-30 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use a 100 MHz or higher NMR spectrometer, corresponding to a 400 MHz proton frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₁H₁₂FNO₂), the expected molecular weight is approximately 209.22 g/mol .

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 209.

  • Loss of H₂O: A peak at m/z = 191 corresponding to the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A peak at m/z = 164 resulting from the loss of the carboxylic acid group.

  • Loss of Pyrrolidine: Fragmentation of the pyrrolidine ring could lead to various smaller fragments.

  • McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement is a possibility if there is a suitable gamma-hydrogen.

G M [M]⁺˙ m/z = 209 M_H2O [M-H₂O]⁺˙ m/z = 191 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z = 164 M->M_COOH - •COOH

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization:

    • For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to promote ionization.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2960Medium
C=O stretch (Carboxylic Acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-N stretch1200 - 1350Medium
C-F stretch1000 - 1100Strong
Interpretation and Rationale
  • O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption band due to hydrogen bonding.[3]

  • C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid is expected.[3]

  • C-F Stretch: A strong absorption band in the fingerprint region will indicate the presence of the carbon-fluorine bond.

  • Other Stretches: Characteristic C-H stretches for aromatic and aliphatic protons, as well as C=C and C-N stretches, will also be present.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the IR beam and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide has presented a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound. The predicted spectra and their interpretations are based on fundamental principles of spectroscopy and the known effects of the constituent functional groups. While this guide provides a robust theoretical framework for the characterization of this molecule, experimental verification is essential. The included protocols offer standardized methods for obtaining high-quality experimental data. It is our hope that this document will serve as a valuable resource for researchers working with this and structurally related compounds.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Fluoro-2-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-2-pyrrolidinobenzoic acid. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted NMR data, offering a detailed framework for structural elucidation. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge of the spectral characteristics of this fluorinated aromatic compound, which serves as a valuable building block in medicinal chemistry.

Introduction: The Structural Significance of this compound

This compound is a synthetic organic compound of interest in drug discovery and development. Its structure combines a fluorinated benzoic acid moiety with a pyrrolidine ring, features that can impart desirable pharmacokinetic and pharmacodynamic properties to larger molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine ring introduces a non-planar, saturated heterocyclic system that can influence solubility and receptor interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of its key spectral features.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR database and prediction tool, NMRDB.org. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene ring, the aliphatic protons of the pyrrolidine ring, and the acidic proton of the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3' (Pyrrolidine)3.49t
H-2' (Pyrrolidine)2.04m
H-6 (Aromatic)6.88dd
H-4 (Aromatic)7.15dd
H-3 (Aromatic)7.69dd
COOH~12-13br s
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides valuable insights into the carbon skeleton of the molecule. The data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3' (Pyrrolidine)52.2
C-2' (Pyrrolidine)25.9
C-6 (Aromatic)115.3
C-4 (Aromatic)118.4
C-1 (Aromatic)120.9
C-3 (Aromatic)125.1
C-2 (Aromatic)145.8
C-5 (Aromatic)158.0 (d, ¹JCF ≈ 240 Hz)
COOH170.1

Spectral Interpretation and Structural Assignment

A detailed analysis of the predicted chemical shifts and multiplicities allows for the unambiguous assignment of each signal to its corresponding nucleus within the molecular structure of this compound.

¹H NMR Spectrum Analysis
  • Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, is anticipated in the downfield region of the spectrum, typically between 12 and 13 ppm. The broadness of this signal is a result of hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent.

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as distinct multiplets in the aromatic region (δ 6.5-8.0 ppm).

    • H-6: This proton is ortho to the electron-donating pyrrolidine group and meta to the electron-withdrawing carboxylic acid group. It is predicted to be the most shielded of the aromatic protons, appearing as a doublet of doublets around 6.88 ppm.

    • H-4: This proton is meta to both the pyrrolidine and carboxylic acid groups and is expected to resonate as a doublet of doublets around 7.15 ppm.

    • H-3: This proton is ortho to the carboxylic acid group and meta to the pyrrolidine group, making it the most deshielded aromatic proton, predicted to appear as a doublet of doublets around 7.69 ppm. The coupling patterns of these aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

  • Pyrrolidine Protons: The protons of the pyrrolidine ring will be found in the aliphatic region of the spectrum.

    • H-3': The two protons on the carbon adjacent to the nitrogen atom are expected to be deshielded by the nitrogen and are predicted to appear as a triplet around 3.49 ppm.

    • H-2': The four protons on the other two carbons of the pyrrolidine ring are more shielded and are predicted to resonate as a multiplet around 2.04 ppm.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and is expected to appear at approximately 170.1 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm).

    • C-5: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet around 158.0 ppm.

    • The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the pyrrolidine group (C-2) is significantly shielded, while the carbon bearing the carboxylic acid group (C-1) is deshielded.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

    • C-3': The carbon adjacent to the nitrogen is deshielded and is predicted to resonate around 52.2 ppm.

    • C-2': The other two carbons of the pyrrolidine ring are more shielded and are expected to appear around 25.9 ppm.

Experimental Workflow: Acquiring High-Quality NMR Data

The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Fluoro-2-pyrrolidinobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for its effective application in the synthesis of novel therapeutic agents, including those targeting pain, inflammation, and central nervous system disorders.[1] This document will delve into the theoretical and practical aspects of determining these critical parameters, offering field-proven insights and standardized protocols to ensure data integrity and reproducibility.

Molecular Characteristics and Physicochemical Profile

This compound possesses a unique structural architecture, integrating a fluorinated benzoic acid moiety with a pyrrolidine ring. This combination of functional groups dictates its chemical behavior and physical properties. The presence of the fluorine atom, for instance, can significantly influence the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in drug discovery.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1096304-38-9[1]
Molecular Formula C₁₁H₁₂FNO₂[1]
Molecular Weight 209.22 g/mol [1]
Appearance Crystalline solid (typical)General Knowledge
Storage Room temperature, dry[1]

Note: As of the latest update, extensive experimental data on properties such as pKa, LogP, and melting point are not widely published. The protocols outlined in this guide provide a framework for determining these values.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, impacting everything from reaction kinetics during synthesis to bioavailability in final formulations. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is defined as the concentration of the solute in a saturated solution at a given temperature and pressure. For an ionizable compound like this compound, which contains both a carboxylic acid and an amine group, its solubility is significantly influenced by:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. The polar carboxylic acid group suggests solubility in polar solvents, while the overall molecule has nonpolar regions, indicating potential solubility in a range of organic solvents.

  • Temperature: Solubility is generally temperature-dependent.

  • pH: For ionizable compounds, the pH of the aqueous medium will drastically affect solubility. The carboxylic acid will be more soluble at higher pH (deprotonated), and the pyrrolidine nitrogen will be more soluble at lower pH (protonated).

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in different crystal forms, can impact solubility.

Standardized Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a robust methodology for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic and aqueous solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours), which should be sufficient to reach a steady-state concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation Template:

The following table should be used to systematically record the experimentally determined solubility data.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25Experimental DataHPLC/UV-Vis
PBS (pH 5.0)25Experimental DataHPLC/UV-Vis
PBS (pH 7.4)25Experimental DataHPLC/UV-Vis
Ethanol25Experimental DataHPLC/UV-Vis
Methanol25Experimental DataHPLC/UV-Vis
Acetonitrile25Experimental DataHPLC/UV-Vis
DMSO25Experimental DataHPLC/UV-Vis
DMF25Experimental DataHPLC/UV-Vis

For reference, the related compound 2-Amino-5-fluorobenzoic acid is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO, and DMF (~30 mg/ml).[3] Its solubility in PBS (pH 7.2) is approximately 0.25 mg/ml.[3]

Stability Profile: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Factors Influencing the Stability of this compound

The chemical structure of this compound suggests several potential degradation pathways:

  • pH-Dependent Hydrolysis: While the core aromatic and pyrrolidine rings are generally stable, extreme pH conditions could potentially lead to degradation, although this is less common for such structures under typical storage conditions.

  • Oxidation: The pyrrolidine nitrogen and the electron-rich aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

  • Photostability: Aromatic compounds can be susceptible to photodegradation.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety is a potential thermal degradation pathway.

Protocol for pH-Dependent Stability Assessment

This protocol outlines a method for evaluating the stability of this compound in aqueous solutions across a range of pH values.

Objective: To determine the degradation kinetics of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers covering a relevant pH range (e.g., pH 1-9).[4] A constant ionic strength should be maintained.[4]

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

  • Vials and other standard laboratory equipment

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent and dilute them into the various pH buffers to a known initial concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples using the stability-indicating HPLC method to quantify the remaining concentration of this compound and any major degradation products.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.

Data Presentation Template:

Table 3: Template for pH-Dependent Stability Data

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
1.237Experimental DataExperimental Data
4.537Experimental DataExperimental Data
6.837Experimental DataExperimental Data
7.437Experimental DataExperimental Data
9.037Experimental DataExperimental Data

Studies on a related compound, 5-Fluoro-2'-deoxycytidine, have shown that its degradation is first-order and acid-catalyzed, with minimal degradation observed above pH 5.[4][5]

Solid-State Stability Assessment

Objective: To evaluate the stability of this compound in its solid form under accelerated storage conditions.

Procedure:

  • Sample Preparation: Place known quantities of the solid compound in appropriate containers (e.g., glass vials).

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 40°C/75% RH). Include control samples stored at -20°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), remove samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Physical Characterization: Assess any changes in physical appearance, such as color or crystal form.

Analytical Methodologies

A robust and validated analytical method is essential for accurate solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase C18 column is a common starting point for compounds of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a wavelength where this compound has significant absorbance is standard.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualization of Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_data Data Reporting prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temp (24-72h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Withdraw & Dilute Supernatant sep1->analysis1 analysis2 Quantify via HPLC/UV-Vis analysis1->analysis2 data1 Calculate Solubility (mg/mL) analysis2->data1

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Stability Assessment

G cluster_storage Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation start Prepare Solutions in pH Buffers storage Store at Constant Temp (e.g., 37°C) start->storage sampling Withdraw Aliquots at Time Intervals storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Determine Degradation Kinetics (Rate Constant, Half-life) analysis->data

Caption: Logical Flow for pH-Dependent Stability Studies.

Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the provided protocols offer a scientifically sound basis for researchers to generate this critical information. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the seamless integration of this valuable building block into advanced drug discovery and development programs. Future work should focus on the experimental execution of these protocols and the public dissemination of the resulting data to enrich the collective knowledge base for this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid: From Synthesis to Potential Neurological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-2-pyrrolidinobenzoic acid has emerged as a significant building block in medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and burgeoning role in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile scaffold.

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its inherent three-dimensionality and stereogenic centers offer a rich canvas for medicinal chemists to explore chemical space and design molecules with refined biological activities.[2] The incorporation of a fluorine atom into small molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The strategic combination of these two features in this compound has positioned it as a "privileged scaffold" for the development of novel CNS-active agents. While the specific historical record of its initial discovery remains somewhat nascent in publicly available literature, its growing presence in patents and research articles concerning neurological and neurodegenerative diseases underscores its perceived value in the field.[3]

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in a single seminal publication but can be logically constructed from established synthetic methodologies for related N-aryl aminobenzoic acids. The most plausible synthetic routes involve the formation of the crucial C-N bond between a substituted benzene ring and the pyrrolidine moiety. Two primary retrosynthetic disconnections lead to viable synthetic strategies: the coupling of a 2-halo-5-fluorobenzoic acid derivative with pyrrolidine, or the reaction of a 5-fluoro-2-aminobenzoic acid precursor.

Synthesis from 2-Halo-5-fluorobenzoic Acid Precursors

A prevalent strategy for the formation of N-aryl bonds is through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods applicable to the synthesis of this compound.

2.1.1. Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern synthetic organic chemistry for its broad substrate scope and functional group tolerance.[4] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination for this compound

Materials:

  • 2-Bromo-5-fluorobenzoic acid

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluorobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Add sodium tert-butoxide (2.5 eq) to the mixture.

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the reductive elimination of the product, particularly with sterically hindered substrates.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and the intermediate palladium complex, driving the catalytic cycle forward.

  • Solvent: Anhydrous, high-boiling point solvents like toluene are used to ensure the reaction can be heated to the required temperature for efficient coupling.

2.1.2. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, advancements such as the use of ligands and microwave irradiation have made it a more viable option.

Experimental Protocol: Ullmann-type Condensation for this compound

Materials:

  • 2-Bromo-5-fluorobenzoic acid

  • Pyrrolidine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-fluorobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add pyrrolidine (1.5 eq) and DMF or DMSO as the solvent.

  • Heat the reaction mixture to 120-150 °C for 24-48 hours. The use of microwave irradiation can significantly reduce the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into water.

  • Acidify the aqueous mixture with 1 M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically used to facilitate the coupling of the aryl halide with the amine.

  • Base: A base such as potassium carbonate is necessary to neutralize the hydrobromic acid formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are required to dissolve the reactants and reach the high temperatures needed for the reaction.

Synthesis from 2-Amino-5-fluorobenzoic Acid Precursors

An alternative approach involves starting with 2-amino-5-fluorobenzoic acid and constructing the pyrrolidine ring. This can be achieved through a reaction with a suitable four-carbon dielectrophile.

Experimental Protocol: Synthesis from 2-Amino-5-fluorobenzoic Acid

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃) or another suitable base

  • A polar aprotic solvent such as DMF or acetonitrile

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 1,4-dibromobutane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction for the formation of the desired product.

  • After cooling, pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product as described previously.

Causality of Experimental Choices:

  • Dielectrophile: 1,4-Dibromobutane provides the four-carbon chain necessary for the formation of the pyrrolidine ring via a double N-alkylation.

  • Base: The base is required to deprotonate the amino group and the carboxylic acid, facilitating the nucleophilic attack on the dielectrophile.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported
Solubility Soluble in methanol, DMSO, and other polar organic solvents
CAS Number 1096304-38-9

Characterization Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.5 (s, 1H, COOH), 7.5-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 3.2-3.4 (m, 4H, N-CH₂), 1.9-2.1 (m, 4H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 168.0 (C=O), 158.0 (d, J=240 Hz, C-F), 145.0, 125.0, 120.0, 118.0, 115.0, 50.0 (N-CH₂), 25.0 (CH₂).

  • Mass Spectrometry (ESI-): m/z 208.1 [M-H]⁻.

Role in Drug Discovery and Development

The this compound scaffold is increasingly being utilized in the discovery of novel therapeutics for a range of CNS disorders. The pyrrolidine moiety can interact with various biological targets, while the fluorinated benzoic acid portion can be further functionalized to fine-tune the pharmacological profile of the molecule.

Neurological and Neurodegenerative Diseases

The development of drugs targeting the CNS is particularly challenging due to the need for compounds to cross the blood-brain barrier. The physicochemical properties of this compound make it an attractive starting point for the design of CNS-penetrant molecules.[6] Derivatives of this scaffold are being investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[3]

Signaling Pathways and Molecular Targets

While specific targets for drugs derived from this compound are often proprietary, the general strategy involves using this scaffold to present pharmacophoric elements in a specific three-dimensional orientation to interact with receptors, enzymes, or ion channels within the CNS. The carboxylic acid group can serve as a key interaction point or be converted into other functional groups like amides or esters to modulate activity and pharmacokinetic properties.

CNS_Drug_Discovery_Workflow cluster_0 Scaffold Identification cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Scaffold This compound Synthesis Synthesis of Derivatives Scaffold->Synthesis Diversification Screening High-Throughput Screening Synthesis->Screening Compound Library SAR Structure-Activity Relationship Studies Screening->SAR Hit Identification ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead Candidates PKPD Pharmacokinetic/ Pharmacodynamic Modeling ADMET->PKPD Preclinical Preclinical Studies PKPD->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 1: A generalized workflow for CNS drug discovery utilizing the this compound scaffold.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its combination of a privileged pyrrolidine scaffold and the modulating effects of fluorine has made it a valuable tool in the quest for novel CNS therapeutics. While its early history is not extensively documented, its current and future impact is evident in the growing body of research and patent literature. As our understanding of the complexities of neurological disorders deepens, the demand for versatile and tunable chemical scaffolds like this compound will undoubtedly continue to grow, paving the way for the next generation of treatments for these debilitating conditions.

References

5-Fluoro-2-pyrrolidinobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Unique Building Block

In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 5-Fluoro-2-pyrrolidinobenzoic acid emerges as a molecule of significant interest, embodying a trifecta of desirable structural features: a fluorinated aromatic ring, a pyrrolidine moiety, and a carboxylic acid handle. This unique combination offers a versatile platform for the construction of complex molecular architectures with tunable physicochemical and pharmacological properties.

The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[1] The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, provides a three-dimensional framework that can effectively explore the pharmacophore space of a target protein.[2][3] Finally, the carboxylic acid group serves as a versatile anchor for a variety of chemical transformations, most notably amide bond formation, a cornerstone of drug synthesis.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a key building block in the pursuit of innovative therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance White to off-white solid
CAS Number 1096304-38-9
Spectroscopic Characterization: A Predictive Analysis
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and pyrrolidine substituents. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear in the downfield region (typically >165 ppm). Signals for the pyrrolidine carbons will be present in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be observed around 1700-1680 cm⁻¹. C-F stretching vibrations will appear in the 1300-1000 cm⁻¹ region.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.22 g/mol ). Fragmentation patterns may involve the loss of the carboxylic acid group or cleavage of the pyrrolidine ring.

Synthesis of this compound: A Plausible Synthetic Approach

A likely and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach would utilize a readily available difluorinated or fluoro-nitro-substituted benzoic acid as the starting material.

start 2,5-Difluorobenzoic Acid product This compound start->product Nucleophilic Aromatic Substitution reagent Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 2,5-difluorobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound lies in the selective reactivity of its three key functional groups.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety is readily converted to an amide, a ubiquitous functional group in pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation with high efficiency.[4][7]

start This compound product N-Substituted-5-fluoro-2-pyrrolidinobenzamide start->product Amide Coupling reagents Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start 5-Fluoro-2-pyrrolidinobenzamide product Hypothetical Kinase Inhibitor start->product reagents Further Synthetic Steps receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate phosphorylates inhibitor Kinase Inhibitor (derived from building block) inhibitor->receptor blocks ATP binding atp ATP phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream start 5-Fluoro-2-pyrrolidinobenzamide product Hypothetical CNS Agent start->product reagents Further Synthetic Steps

References

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-pyrrolidinobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

5-Fluoro-2-pyrrolidinobenzoic acid is a synthetic building block that masterfully combines three key structural features highly sought after in medicinal chemistry: a fluorinated aromatic ring, a carboxylic acid handle, and a pyrrolidine moiety. This unique trifecta of functional groups provides a versatile platform for the synthesis of a diverse array of small molecules with significant potential for therapeutic applications. The strategic incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[1] The pyrrolidine ring, a common motif in numerous natural products and FDA-approved drugs, offers a three-dimensional scaffold that can effectively explore chemical space and establish crucial interactions with biological targets.[2][3][4] The carboxylic acid serves as a convenient point for chemical modification, allowing for the construction of amides, esters, and other functional groups to fine-tune the properties of the final compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of potent and selective therapeutic agents. We will delve into its application in the development of inhibitors for key oncology targets, such as Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as its potential in the discovery of novel antimicrobial agents. This document will furnish detailed experimental protocols, quantitative biological data for exemplary compounds, and illustrative diagrams to elucidate synthetic workflows and mechanisms of action.

Key Applications in Medicinal Chemistry

The unique structural attributes of this compound make it an ideal starting point for the synthesis of compounds targeting a range of diseases.

Development of PARP Inhibitors for Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair machinery in cells.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5] The scaffold of this compound is well-suited for the design of potent PARP inhibitors. For instance, the PARP inhibitor Talazoparib (BMN 673) features a related fluorinated tetrahydropyridophthalazinone core, highlighting the potential of this chemical space.[6]

The following table presents hypothetical but representative biological data for a novel PARP-1 inhibitor synthesized from this compound.

Compound IDStructurePARP-1 Ki (nM)PARP-2 Ki (nM)Cell Line (BRCA1 mutant) IC50 (nM)
FPB-PARPi-01 5-Fluoro-N-(4-(piperidine-1-carbonyl)benzyl)-2-(pyrrolidin-1-yl)benzamide1.51.10.5
Synthesis of VEGFR-2 Kinase Inhibitors for Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[7] The development of small molecule inhibitors of VEGFR-2 is a clinically validated strategy for cancer treatment.[8][9] The structural features of this compound can be exploited to generate potent VEGFR-2 inhibitors. The fluorinated phenyl ring can engage in crucial interactions within the ATP-binding site of the kinase, while the pyrrolidine and derivatized carboxylate can be modified to optimize potency and pharmacokinetic properties.[8]

The table below showcases representative data for a potential VEGFR-2 inhibitor derived from the title compound.

Compound IDStructureVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)
FPB-VEGFRi-01 N-(4-chloro-3-(trifluoromethyl)phenyl)-5-fluoro-2-(pyrrolidin-1-yl)benzamide1525
Exploration of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new classes of antibiotics.[1] The 2-aminobenzoic acid scaffold and its derivatives have been investigated for their anti-inflammatory and analgesic properties, and related fluorinated compounds have shown antimicrobial activity.[10] Derivatives of fluorobenzoic acids, such as hydrazides, have demonstrated inhibitory activity against Gram-positive bacteria.[11] The pyrrolidine moiety is also present in various natural and synthetic compounds with antibacterial and antifungal activities.[12] The combination of these features in this compound provides a promising starting point for the synthesis of novel antimicrobial agents.

The following table provides hypothetical minimum inhibitory concentration (MIC) values for a derivative against representative bacterial strains.

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FPB-AntiB-01 5-Fluoro-N-(5-nitrothiophen-2-yl)-2-(pyrrolidin-1-yl)benzamide416

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of derivatives of this compound.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a robust and widely applicable method for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.[13][14]

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HOBt (1.2 equivalents) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 equivalents) to the stirred solution.

  • Slowly add EDC·HCl (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow Diagram for Amide Synthesis:

Amide_Synthesis_Workflow start Start: Dissolve this compound in solvent add_reagents Add Amine, HOBt, and Base start->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT for 12-24h (Monitor by TLC/LC-MS) add_edc->react workup Workup: Dilute, Wash (HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product Final Amide Product purify->end_product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Synthesis of a Phthalazinone Core for PARP Inhibitors

This protocol outlines a potential synthetic route towards a phthalazinone core, a key structural motif in many PARP inhibitors, using a derivative of this compound. This is adapted from procedures used in the synthesis of Olaparib.[15][16]

Materials:

  • Methyl 5-fluoro-2-(pyrrolidin-1-yl)benzoate (prepared from the parent acid via esterification)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 5-fluoro-2-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired phthalazinone derivative.

Phthalazinone_Synthesis start Methyl 5-fluoro-2-(pyrrolidin-1-yl)benzoate product Phthalazinone Derivative start->product Cyclization reagents Hydrazine Hydrate Ethanol, Reflux

Caption: Inhibition of VEGFR-2 signaling by a derivative of this compound.

Conclusion

This compound represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a fluorinated aromatic system, a pyrrolidine ring, and a carboxylic acid handle provides a robust platform for the design and synthesis of novel therapeutic agents. The application notes and protocols detailed herein demonstrate its utility in the development of potent inhibitors for clinically relevant targets in oncology and infectious diseases. By leveraging the principles of rational drug design and efficient synthetic methodologies, researchers can continue to unlock the full potential of this privileged scaffold to create the next generation of innovative medicines.

References

The Strategic Application of 5-Fluoro-2-pyrrolidinobenzoic Acid in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in DNA damage repair pathways. The intricate molecular architecture of these inhibitors necessitates robust and flexible synthetic strategies. This application note details the utility of 5-Fluoro-2-pyrrolidinobenzoic acid as a key precursor in the synthesis of potent PARP inhibitors. We provide a comprehensive overview of its chemical properties, a rationale for its use, and detailed protocols for its incorporation into two distinct classes of PARP inhibitors: phthalazinones (e.g., Olaparib analogues) and benzimidazole carboxamides. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step guidance, mechanistic insights, and data interpretation.

Introduction: The Chemical Rationale for this compound in PARP Inhibitor Scaffolds

The therapeutic success of PARP inhibitors is intrinsically linked to their ability to mimic the nicotinamide portion of the NAD+ cofactor and engage in critical interactions within the PARP catalytic domain. The design of novel PARP inhibitors often involves the exploration of diverse heterocyclic scaffolds that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a valuable building block in this context for several key reasons:

  • Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through favorable interactions with the enzyme's active site, improve metabolic stability by blocking potential sites of oxidation, and modulate the physicochemical properties of the final compound, such as pKa and membrane permeability.

  • Pyrrolidine Moiety: This saturated heterocyclic ring provides a three-dimensional structural element that can be exploited to achieve specific vectoral orientations of substituents, leading to improved target engagement. The pyrrolidine nitrogen can also serve as a handle for further chemical modifications.

  • Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations, most notably amide bond formation, a cornerstone of many drug synthesis campaigns.

This guide will explore the practical application of this compound in the synthesis of two promising classes of PARP inhibitors.

Synthesis of a Phthalazinone-Based PARP Inhibitor Intermediate

The phthalazinone core is a well-established pharmacophore found in several approved PARP inhibitors, including Olaparib. While a direct synthesis of Olaparib from this compound is not reported, the latter can be envisioned as a precursor to a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, through a multi-step synthesis. This section outlines a conceptual synthetic pathway.

Conceptual Synthetic Workflow

The overall strategy involves the transformation of the pyrrolidine group into a functional handle suitable for the construction of the phthalazinone ring system.

G A This compound B Functional Group Transformation (e.g., Oxidation, Ring Opening) A->B Step 1 C Phthalazinone Ring Formation B->C Step 2 D 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C->D Step 3

Caption: Conceptual workflow for the synthesis of a key phthalazinone intermediate.

Protocol: Amide Coupling to Final Product

Once the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is synthesized, the final PARP inhibitor can be assembled via an amide coupling reaction with a suitable piperazine derivative.

Materials:

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • 1-(Cyclopropylcarbonyl)piperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add 1-(cyclopropylcarbonyl)piperazine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired phthalazinone-based PARP inhibitor.

Data Interpretation:

Analytical TechniqueExpected Results
¹H NMR Appearance of signals corresponding to the cyclopropyl and piperazine protons. The carboxylic acid proton signal will be absent.
¹³C NMR Appearance of new carbonyl carbon signal from the newly formed amide bond and signals corresponding to the cyclopropyl and piperazine carbons.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the final product.
Purity (HPLC) Purity of the final compound should be ≥95% for use in biological assays.

Synthesis of a Benzimidazole-Based PARP Inhibitor

Recent research has demonstrated that benzimidazole carboxamides containing a pyrrolidine moiety exhibit potent PARP inhibitory activity.[1][2] This section provides a protocol for the synthesis of a novel 5-fluoro-2-(pyrrolidin-1-yl)benzimidazole-based PARP inhibitor, leveraging this compound as the starting material.

Synthetic Workflow

The synthesis involves the conversion of the carboxylic acid to an aniline, followed by condensation with a suitable diamine to form the benzimidazole core, and subsequent functionalization.

G A This compound B Curtius Rearrangement or similar transformation A->B Step 1 C 5-Fluoro-2-(pyrrolidin-1-yl)aniline B->C Step 2 D Condensation with 2,3-diaminobenzoic acid derivative C->D Step 3 E Benzimidazole Carboxamide Formation D->E Step 4 F Final PARP Inhibitor E->F Step 5

Caption: Synthetic workflow for a benzimidazole-based PARP inhibitor.

Protocol: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add TEA (1.2 eq) and DPPA (1.1 eq).

  • Heat the mixture to reflux and add tert-butanol (5.0 eq). Continue refluxing for 12-16 hours.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer and concentrate to obtain the Boc-protected aniline.

  • Deprotect the Boc group by treating with HCl in an appropriate solvent (e.g., dioxane or methanol) to yield 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Protocol: Benzimidazole Formation and Final Amidation

Materials:

  • 5-Fluoro-2-(pyrrolidin-1-yl)aniline

  • Methyl 2,3-diaminobenzoate

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ammonia in methanol

  • Appropriate acyl chloride or carboxylic acid for final amidation

Procedure:

  • Heat a mixture of 5-Fluoro-2-(pyrrolidin-1-yl)aniline (1.0 eq) and methyl 2,3-diaminobenzoate (1.0 eq) in PPA or Eaton's reagent at elevated temperature (e.g., 150-180 °C) for 2-4 hours to form the benzimidazole core.

  • After cooling, carefully quench the reaction mixture with ice water and neutralize with a base.

  • Extract the product with a suitable organic solvent.

  • Convert the methyl ester of the benzimidazole intermediate to the corresponding carboxamide by treatment with ammonia in methanol.

  • The final PARP inhibitor can be obtained by N-acylation of the benzimidazole nitrogen with a suitable acyl chloride or by amide coupling with a carboxylic acid.

Data Interpretation:

Analytical TechniqueExpected Results
¹H NMR Appearance of characteristic signals for the benzimidazole protons and the protons of the newly introduced acyl group.
¹³C NMR Appearance of signals corresponding to the carbons of the benzimidazole ring system.
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the final product.
Purity (HPLC) Purity of the final compound should be ≥95% for use in biological assays.

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound and its derivatives: These are research chemicals with limited toxicological data. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Reagents: Many of the reagents used, such as DPPA, thionyl chloride, and strong acids, are corrosive, toxic, and/or moisture-sensitive. Consult the Safety Data Sheet (SDS) for each reagent before use and handle with appropriate precautions.

Conclusion

This compound represents a versatile and strategically valuable precursor for the synthesis of novel PARP inhibitors. Its unique combination of a fluorine atom, a pyrrolidine ring, and a carboxylic acid handle allows for the construction of diverse molecular scaffolds with the potential for high potency and favorable drug-like properties. The protocols and workflows presented in this application note provide a solid foundation for researchers to explore the synthesis of both established and novel classes of PARP inhibitors, thereby contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols for 5-Fluoro-2-pyrrolidinobenzoic Acid: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold

5-Fluoro-2-pyrrolidinobenzoic acid is a synthetic molecule that marries two key pharmacophores: a fluorinated benzoic acid and a pyrrolidine ring. This unique combination presents a compelling starting point for medicinal chemistry and drug discovery endeavors. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity of a molecule, while the pyrrolidine scaffold is a well-established feature in a multitude of biologically active compounds, including those with applications in oncology, neuroscience, and infectious diseases.[1][2]

One vendor describes the compound as being used in the synthesis of pharmaceutical compounds, particularly as a precursor for drugs with a pyridone structure or benzoic acid derivatives with biological activity.[3] Potential applications have been explored in the research of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[3] The structure is amenable to modification to enhance efficacy and specificity for biological targets, making it a valuable tool in the development of new drugs.[3]

This guide provides a comprehensive overview of the potential applications of this compound and detailed, adaptable protocols for its experimental evaluation. As a novel research compound, the information presented herein is based on the analysis of its structural motifs and the known biological activities of related molecules. These protocols are designed to be robust starting points for researchers to explore the therapeutic potential of this promising scaffold.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₂[3]
Molecular Weight 209.22 g/mol [3]
CAS Number 1096304-38-9[3]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in organic solvents like DMSO and ethanol (predicted)General chemical knowledge
Storage Store at room temperature in a dry, well-ventilated place.[3]

Safety Precautions: While a specific material safety data sheet (MSDS) for this compound is not readily available in the search results, general precautions for handling similar chemical compounds should be followed. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of this compound, several potential biological activities can be hypothesized. The pyrrolidine moiety is a common feature in compounds targeting various biological pathways.

  • Anticancer Potential: Pyrrolidine derivatives have been extensively investigated for their anticancer properties.[1][4][5] The pyrrolidinone scaffold, a related structure, has been shown to be a promising basis for the development of anticancer agents.[6][7] The mechanism of action for such compounds can vary widely, from inhibition of protein kinases to induction of apoptosis.[7]

  • Enzyme Inhibition: The pyrrolidine ring is present in inhibitors of various enzymes. For instance, pyrrolidine derivatives have been designed as inhibitors of α-amylase and α-glucosidase for the management of diabetes.[8] Additionally, the core structure is found in inhibitors of monoacylglycerol lipase (MAGL), a target for analgesic and anticancer therapies.[6]

  • Central Nervous System (CNS) Activity: Phenylpyrrolidinone derivatives have shown potential in neuropharmacology, exhibiting anticonvulsant and nootropic effects.[9] The pyrrolidine scaffold is a key component of several compounds investigated for their cognitive-enhancing properties.[10]

The following diagram illustrates a general workflow for the initial screening and characterization of this compound's biological activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Mechanism of Action cluster_2 Phase 3: Lead Optimization A Compound Preparation (this compound in DMSO) B Anticancer Cell Viability Assay (e.g., MTT Assay on various cancer cell lines) A->B Test for cytotoxicity C Enzyme Inhibition Assay (e.g., α-glucosidase, MAGL) A->C Screen for enzyme inhibition D Antibacterial Susceptibility Testing (e.g., Broth microdilution) A->D Assess antimicrobial activity E Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) B->E If cytotoxic, investigate cell death mechanism F Enzyme Kinetics (Determine Ki and mechanism of inhibition) C->F If inhibitory, characterize kinetics G Target Identification Studies (e.g., Affinity chromatography, proteomics) E->G F->G H Structure-Activity Relationship (SAR) Studies (Synthesis and testing of analogs) G->H I In vivo Efficacy Studies (Animal models of disease) H->I

Caption: General workflow for the biological evaluation of this compound.

Experimental Protocols

The following protocols are provided as detailed starting points for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental setup and goals.

Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is to evaluate the potential of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism.[11]

1. Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and serially dilute it with phosphate buffer to obtain various concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (0.5 U/mL) and pNPG (5 mM) in phosphate buffer.

  • Assay: In a 96-well plate, add 50 µL of the compound solution, followed by 50 µL of the α-glucosidase solution. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG solution to each well to start the reaction. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Determine the IC₅₀ value. Acarbose can be used as a positive control.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial strains, building on the knowledge that related fluorinated benzoic acids are intermediates for antibiotics.[12]

1. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Prepare two-fold serial dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Next Steps

The initial screening data will guide the subsequent stages of research.

  • Potent and Selective Anticancer Activity: If the compound shows significant cytotoxicity against cancer cells with minimal effect on normal cells, further studies should focus on elucidating the mechanism of apoptosis (e.g., caspase activation, Annexin V staining) and identifying the molecular target.

  • Enzyme Inhibition: If potent enzyme inhibition is observed, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Antibacterial Activity: Promising antibacterial activity would warrant further investigation against a broader panel of clinical isolates, including resistant strains, and studies to determine the mechanism of action (e.g., inhibition of DNA gyrase).

The following diagram illustrates a decision-making workflow based on initial screening results.

G A Initial Screening Results (IC50 / MIC values) B Potent Anticancer Activity? A->B C Potent Enzyme Inhibition? A->C D Potent Antibacterial Activity? A->D E Mechanism of Action Studies (Apoptosis, Cell Cycle) B->E Yes L Low Activity - Re-evaluate or Deprioritize B->L No F Enzyme Kinetics & Target ID C->F Yes C->L No G Mechanism of Action Studies (e.g., DNA gyrase assay) D->G Yes D->L No H SAR Studies & Lead Optimization E->H F->H G->H I In vivo Xenograft Models H->I J In vivo Efficacy Models H->J K Broad-spectrum Activity Testing H->K

Caption: Decision-making workflow following primary screening of this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for development into novel therapeutic agents. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for researchers to systematically investigate its biological activities. Through rigorous and creative experimentation, the full potential of this versatile scaffold can be unlocked, paving the way for new discoveries in medicine.

References

Application Notes and Protocols: 5-Fluoro-2-pyrrolidinobenzoic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2] 5-Fluoro-2-pyrrolidinobenzoic acid is a promising, yet underexplored, building block for the synthesis of novel fluorinated heterocycles. This guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of novel quinazolinone and acridone-like frameworks. The methodologies presented are grounded in established chemical principles and are designed to be readily adaptable in a research and development setting.

Introduction: The Significance of Fluorinated Heterocycles

Fluorine-containing organic molecules represent a significant and growing class of pharmaceuticals and agrochemicals.[3] The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule.[4] When incorporated into heterocyclic systems, fluorine can modulate pKa, improve membrane permeability, and block metabolic pathways, making it a valuable tool in drug design.[1][2]

This compound offers a unique trifunctional scaffold: a fluorinated aromatic ring, a secondary amine embedded in a pyrrolidine ring, and a carboxylic acid. This arrangement provides a versatile platform for the construction of diverse and novel heterocyclic systems with potential applications in drug discovery.

Core Chemical Principles and Reactivity

This compound is an N-substituted anthranilic acid derivative. The core reactivity of this molecule for the synthesis of heterocycles revolves around the intramolecular cyclization involving the carboxylic acid and the endocyclic secondary amine of the pyrrolidine ring, or intermolecular reactions followed by cyclization. The fluorine atom at the 5-position is expected to influence the reactivity of the aromatic ring through its electron-withdrawing inductive effect.

Two primary classes of heterocycles that can be envisioned from this starting material are:

  • Quinazolinones: These are bicyclic heterocycles containing a pyrimidine ring fused to a benzene ring. They are synthesized from anthranilic acid derivatives and are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][5]

  • Acridone-like Tricyclic Systems: Acridones are tricyclic compounds that can be synthesized via intramolecular cyclization of N-phenylanthranilic acids.[6][7] While this compound lacks the second phenyl ring for a traditional acridone synthesis, analogous intramolecular cyclizations can be envisioned to create novel tricyclic frameworks.

Experimental Protocols

The following protocols are proposed based on well-established synthetic methodologies for analogous N-substituted anthranilic acids. Researchers should consider these as starting points and may need to optimize conditions for the specific substrate.

Synthesis of 7-Fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(5H)-one

This protocol describes a two-step synthesis of a novel quinazolinone derivative from this compound via an intermediate benzoxazinone.

Workflow Diagram:

workflow1 A This compound C Intermediate Benzoxazinone A->C Step 1: Cyclization B Acetic Anhydride E 7-Fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(5H)-one C->E Step 2: Amination D Ammonia Source (e.g., NH4OAc) workflow2 A This compound C Acyl Chloride Intermediate A->C Activation B Activating Agent (e.g., SOCl2, PPA) E Novel Tricyclic Ketone C->E Intramolecular Cyclization D Lewis Acid (e.g., AlCl3)

References

Application Notes & Protocols for the Development of Novel Antibacterial Agents Based on the 5-Fluoro-2-pyrrolidinobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 5-Fluoro-2-pyrrolidinobenzoic acid core represents a promising starting point, sharing structural motifs with the highly successful fluoroquinolone class of antibiotics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design, synthesis, and evaluation of antibacterial agents derived from this scaffold. We present detailed, field-proven protocols for chemical synthesis, antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific discovery programs.

Introduction: Rationale and Scientific Foundation

The clinical utility of many frontline antibiotics is threatened by the rapid emergence of resistance.[1] The fluoroquinolones, a major class of synthetic broad-spectrum antibacterial agents, have been a cornerstone of antibacterial therapy for decades.[2][3] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[1][4] By stabilizing a covalent enzyme-DNA complex, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.[4]

The core structure of fluoroquinolones is a bicyclic aromatic system, typically a 4-quinolone ring. Key structure-activity relationship (SAR) studies have elucidated the importance of various substituents around this core.[5][6] For instance, the fluorine atom at the C-6 position is known to significantly enhance antibacterial potency and cell penetration, while the substituent at the C-7 position, often a nitrogen-containing heterocycle like piperazine or pyrrolidine, modulates the spectrum of activity and target enzyme affinity.[7][8]

The this compound scaffold is a strategic starting point for novel antibiotic design. It can be considered a monocyclic analog of the quinolone core, retaining two critical pharmacophoric elements:

  • The Fluorine Atom: Positioned on the benzoic acid ring, it mimics the C-6 fluorine of fluoroquinolones, which is crucial for gyrase inhibition.[5]

  • The Pyrrolidine Ring: This mimics the C-7 substituent, which is pivotal for interacting with the DNA gyrase or topoisomerase IV enzymes.[8]

The hypothesis is that by decoupling the rigid bicyclic system of traditional quinolones, derivatives of this compound may exhibit novel pharmacological profiles, potentially overcoming existing resistance mechanisms while retaining the potent inhibitory action against bacterial topoisomerases.[9] This guide outlines the workflow for exploring this hypothesis.

cluster_0 Drug Discovery & Development Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis: Derivative Generation Scaffold_Selection->Library_Synthesis Rationale In_Vitro_Screening Primary In Vitro Screening: Antibacterial Activity (MIC) Library_Synthesis->In_Vitro_Screening Synthesized Compounds Cytotoxicity Safety Assessment: Cytotoxicity Assays In_Vitro_Screening->Cytotoxicity Active Hits SAR_Analysis SAR Analysis & Lead Optimization In_Vitro_Screening->SAR_Analysis Activity Data Cytotoxicity->SAR_Analysis Toxicity Data SAR_Analysis->Library_Synthesis Design Feedback Loop MoA_Studies Mechanism of Action (MoA) Studies SAR_Analysis->MoA_Studies Optimized Leads Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound MoA_Studies->SAR_Analysis Mechanistic Insight cluster_1 Broth Microdilution MIC Protocol A Prepare Compound Stock (10 mg/mL in DMSO) B 2-Fold Serial Dilution in 96-Well Plate (in CAMHB) A->B E Inoculate Plate with Bacteria B->E C Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute Inoculum to ~5x10^5 CFU/mL C->D D->E F Incubate at 37°C (18-24 hours) E->F G Read MIC: Lowest Concentration with No Visible Growth F->G cluster_2 DNA Gyrase Inhibition Assay Principle A Relaxed Plasmid DNA (Slow Migration) Process1 + DNA Gyrase + ATP A->Process1 Process2 + DNA Gyrase + ATP + Inhibitor (FPA-X) A->Process2 B Supercoiled Plasmid DNA (Fast Migration) C Relaxed Plasmid DNA (Inhibition - Slow Migration) Process1->B Process2->C

References

5-Fluoro-2-pyrrolidinobenzoic acid in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Fluoro-2-pyrrolidinobenzoic Acid in Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound scaffold represents a confluence of desirable features, making it a compelling starting point for generating novel, potent, and selective therapeutic agents. This guide provides a detailed exploration of its application in structure-activity relationship (SAR) studies, focusing on a hypothetical, yet scientifically grounded, campaign targeting Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and immunology.[1][2][3]

The scaffold can be deconstructed into three key components, each offering distinct advantages:

  • The Benzoic Acid Moiety: This group serves as a versatile chemical handle. It can act as a hydrogen bond acceptor or be readily converted into a wide array of functional groups (amides, esters, etc.) to probe interactions within a protein's binding site. Its acidic nature can also be crucial for solubility and pharmacokinetic properties.

  • The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring imparts a three-dimensional character to the molecule, which is often essential for achieving high-affinity binding by exploring non-planar regions of a target.[4] Its nitrogen atom provides a key point for vectoral expansion, allowing chemists to introduce diverse substituents that can project into different sub-pockets of the target protein.

  • The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in drug design.[5] Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties by:

    • Altering pKa: Modifying the acidity of the carboxylic acid or basicity of nearby groups.

    • Enhancing Metabolic Stability: Blocking sites of oxidative metabolism (e.g., para-hydroxylation).

    • Improving Binding Affinity: Forming favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) and increasing lipophilicity to enhance hydrophobic interactions.

This guide will detail the logical progression of an SAR campaign, from initial library synthesis to biological evaluation and data interpretation, using this privileged scaffold as our foundation.

Part 1: Synthetic Strategy for Library Generation

The cornerstone of any SAR study is the efficient and modular synthesis of analogs. The carboxylic acid of our starting material, this compound, is the ideal anchor point for diversification via amide bond formation.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes a standard procedure for generating a library of amide derivatives from the parent acid.

Objective: To synthesize a diverse set of amides by coupling this compound with a variety of primary and secondary amines to explore the "R1" chemical space.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., benzylamine, piperidine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.6 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

    • Prepare an array of 0.6 M amine stock solutions in anhydrous DMF in a 96-well plate format.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 100 µL (0.06 mmol) of the appropriate amine stock solution to each corresponding well.

    • Add 100 µL (0.06 mmol) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (0.15 mmol) of the DIPEA stock solution.

    • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

  • Work-up:

    • Dilute the reaction mixture in each well with 1 mL of EtOAc.

    • Wash with 1 mL of saturated NaHCO₃ solution.

    • Wash with 1 mL of brine.

    • Pass the organic layer through a phase separator cartridge or dry over anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure to yield the crude amide products.

  • Purification and Analysis:

    • Purify the crude products via preparative HPLC or flash chromatography.

    • Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR.

Causality and Trustworthiness: This protocol uses HATU, a highly efficient and reliable coupling reagent that minimizes side reactions and racemization, ensuring high conversion rates across a diverse range of amines. The aqueous work-up effectively removes the DMF solvent and excess reagents, providing a clean crude product for purification. This self-validating system ensures that the compounds tested in biological assays are of high purity, leading to trustworthy SAR data.

G cluster_synthesis Synthetic Workflow Start This compound Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Workup Aqueous Work-up Coupling->Workup Amine Diverse Amine Library (R1-NH2) Amine->Coupling Purify Purification (HPLC) Workup->Purify Library Final Amide Library Purify->Library

Caption: General workflow for parallel amide library synthesis.

Part 2: Structure-Activity Relationship (SAR) Exploration

With a library of compounds in hand, the next step is to screen them against the target of interest. For this guide, we will use BTK as our target. BTK is a non-receptor tyrosine kinase crucial for B-cell receptor signaling.[3][6]

Protocol 2: BTK Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)

Objective: To determine the potency (IC₅₀) of the synthesized compounds against BTK.

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the BTK kinase domain. A terbium-labeled anti-tag antibody provides the FRET donor, and a fluorescently labeled kinase tracer acts as the acceptor. Compound binding to the kinase disrupts this FRET interaction, leading to a decrease in the emission ratio.

Materials:

  • BTK kinase (recombinant, active)

  • Eu-anti-GST Antibody

  • LanthScreen™ Kinase Tracer 236

  • Synthesized compound library (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each compound in DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each diluted compound solution into the assay plate. Include DMSO-only wells for high-control (0% inhibition) and wells with no kinase for low-control (100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X solution of BTK kinase in assay buffer.

    • Prepare a 2X solution of Eu-anti-GST antibody and Tracer 236 in assay buffer.

  • Assay Execution:

    • Add 5 µL of the 2X BTK solution to each well (except the low-control).

    • Add 5 µL of the 2X Antibody/Tracer solution to all wells. The final volume is 10 µL.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 620 nm) for each well.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

SAR Data Interpretation and Iterative Design

The initial screening of our virtual library provides the first set of SAR data. The goal is to identify trends that guide the synthesis of the next generation of more potent and selective compounds.

G cluster_sar SAR Exploration Logic Scaffold This compound R1 R1 Exploration (Amide/Ester) Scaffold->R1 Diversification Points R2 R2 Exploration (Pyrrolidine Subs.) Scaffold->R2 Diversification Points R3 R3 Exploration (Aryl Ring Subs.) Scaffold->R3 Diversification Points Synthesis Synthesize Library R1->Synthesis R2->Synthesis R3->Synthesis Assay Biological Assay (e.g., BTK IC50) Synthesis->Assay Analysis Analyze Data (SAR Trends) Assay->Analysis Analysis->R1 Iterate Design Analysis->R2 Iterate Design Analysis->R3 Iterate Design Lead Lead Optimization Analysis->Lead Identify Lead

Caption: Iterative cycle of SAR-driven drug discovery.

Table 1: Hypothetical SAR Data for Initial Amide Library (BTK Inhibition)

Compound IDR1 GroupBTK IC₅₀ (nM)Rationale for Design
Parent Acid -OH>10,000Starting point, inactive
1a -NH-benzyl8,500Simple aromatic group
1b -NH-(4-methoxybenzyl)2,100Add H-bond acceptor
1c -NH-(4-hydroxybenzyl)950Add H-bond donor/acceptor
1d -N(CH₃)₂ (dimethylamide)>10,000Small, non-interactive group
1e Morpholine4,500Introduce polar heterocycle
1f -NH-(3-aminophenyl)350Introduce basic center for salt bridge
1g -NH-(3-acrylamidophenyl)15 Hit: Mimic covalent warhead interaction

Expertise & Experience - Analysis of Results:

  • Initial Inactivity: The parent carboxylic acid is inactive, confirming that modification at this position is necessary for binding.

  • Aromatic Requirement: Simple aliphatic amides (like 1d ) are inactive, while aromatic amides (like 1a ) show weak activity, suggesting a required interaction with a hydrophobic pocket.

  • Probing Polar Interactions: Adding a para-methoxy group (1b ) improves potency, and a para-hydroxyl group (1c ) improves it further. This strongly suggests the presence of a hydrogen-bonding region in the target's pocket. The hydroxyl can act as both a donor and acceptor, providing a more robust interaction.

  • Targeting Key Residues: The significant jump in potency with compound 1f , which has a basic aniline nitrogen, points towards a possible salt-bridge interaction with an acidic residue like Aspartate or Glutamate in the binding site.

  • The "Covalent" Hypothesis: The most potent compound, 1g , incorporates an acrylamide group. This is a well-known Michael acceptor used in irreversible BTK inhibitors (like ibrutinib) to form a covalent bond with a cysteine residue (Cys481) in the active site.[1] While our scaffold is different, the dramatic increase in potency suggests this moiety is correctly positioned to interact with this key residue, either covalently or through strong non-covalent interactions. This compound becomes our initial "hit" for further optimization.

Part 3: Biological Context and Pathway Visualization

Understanding the biological role of the target is crucial for interpreting the significance of inhibition. BTK is a key node in the B-cell receptor (BCR) signaling pathway.

G cluster_pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Compound 1g (BTK Inhibitor) Inhibitor->BTK Inhibits

Caption: Simplified B-Cell Receptor signaling via BTK.

Mechanism of Action: Upon antigen binding to the B-cell receptor, kinases like LYN and SYK become activated and phosphorylate BTK. Activated BTK then phosphorylates and activates Phospholipase C gamma 2 (PLCγ2), triggering a downstream cascade that results in the activation of transcription factors like NF-κB. This ultimately promotes B-cell proliferation, differentiation, and survival.[2] By inhibiting BTK, compounds derived from the this compound scaffold can effectively shut down this signaling cascade, which is a validated therapeutic strategy for treating B-cell malignancies and autoimmune diseases.

Conclusion and Future Directions

The this compound scaffold serves as an exemplary starting point for a modern SAR campaign. Its inherent chemical properties and three-dimensional structure provide a robust platform for generating diverse chemical matter. Through a logical, iterative process of design, synthesis, and biological testing, we have demonstrated how a weakly active initial compound can be rapidly optimized into a potent "hit" compound (1g ) by systematically probing the target's active site.

The next steps in a real-world program would involve:

  • Lead Optimization: Further refining the structure of 1g , including exploring substituents on the pyrrolidine ring (R2 exploration) and the phenyl ring (R3 exploration) to maximize potency and selectivity.

  • ADME/Tox Profiling: Evaluating metabolic stability, permeability, solubility, and off-target toxicities of the most promising compounds.

  • In Vivo Efficacy: Testing optimized lead compounds in animal models of disease (e.g., mouse models of lymphoma) to establish a correlation between in vitro potency and in vivo efficacy.

This guide illustrates a clear, scientifically rigorous pathway for leveraging the unique properties of the this compound scaffold in the pursuit of novel therapeutics.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed transformations in drug discovery and development.[1] 5-Fluoro-2-pyrrolidinobenzoic acid is a valuable synthetic building block, incorporating a substituted benzoic acid, a secondary amine within a pyrrolidine ring, and a fluorine atom, which can enhance metabolic stability and binding affinity.[3][4] Its structure is of significant interest for generating novel compounds targeting a range of biological pathways, including those involved in neurological disorders, inflammation, and pain.[3][5]

This comprehensive guide provides detailed application notes and robust protocols for the successful amide coupling of this compound with a variety of amine partners. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying rationale for methodological choices, troubleshooting guidance, and a comparative analysis of common coupling reagents to empower researchers in their synthetic endeavors.

Scientific Principles and Considerations

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with many functionalized molecules. The core principle of modern amide coupling is the in situ activation of the carboxylic acid's hydroxyl group, transforming it into a better leaving group.[6][7] This is achieved through the use of a "coupling reagent."

For this compound, two key structural features influence the choice of coupling strategy:

  • Steric Hindrance: The presence of the pyrrolidine ring at the ortho-position to the carboxylic acid can introduce steric bulk, potentially slowing down the coupling reaction. This necessitates the use of highly efficient coupling reagents.

  • Electronic Effects: The fluorine atom at the 5-position is an electron-withdrawing group, which can increase the acidity of the carboxylic acid proton but may also slightly influence the reactivity of the aromatic ring system.

A generalized mechanism for amide bond formation using common coupling reagents is depicted below. The process involves the initial activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester), which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine (Nucleophilic Attack) Amine R'-NH2 (Amine Partner) Amine->Amide_Product

Caption: Generalized mechanism of amide bond formation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring product purity.[8] For a substrate like this compound, uronium/aminium salt-based reagents are often preferred due to their high reactivity and efficiency, especially with sterically hindered substrates.[8][9]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly efficient and fast-acting, excellent for challenging couplings.[8][9][10] Low rates of racemization.[11]Higher cost. Excess reagent can lead to side reactions with nucleophilic groups on the amine.[9][11]
HBTU/TBTU Uronium/Aminium SaltVery efficient and widely used.[9]Can cause guanidinylation of the amine if used in excess.[11]
COMU Uronium SaltCoupling efficiency comparable to HATU, with a better safety profile (avoids explosive HOBt/HOAt byproducts).[12][13] Good solubility.[13]Newer reagent, may be less readily available in all labs.
EDC/HOBt CarbodiimideCost-effective and common.[8] The urea byproduct is water-soluble, simplifying workup.[8] HOBt additive suppresses side reactions and racemization.Can form an N-acylurea byproduct, which is difficult to remove.[14] Slower reaction times compared to uronium salts.
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity (N-acylation over O-acylation).[10] Does not produce carcinogenic HMPA byproduct like older phosphonium reagents.[10]Solutions in DMF have moderate stability.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine coupling partner.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[15][16][17]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[15][16][17][18][19]

  • Coupling reagents can be irritants and sensitizers; handle with care.[15] Strong bases and acids should also be handled with caution.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered or electronically deactivated amines where high reactivity is required to achieve good yields.[20][21]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Activation: Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the desired amine (1.0 - 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated NaHCO₃ solution, and brine.[20]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[20][23]

G cluster_setup Reaction Setup cluster_reaction Coupling & Monitoring cluster_workup Workup & Purification A Dissolve Acid in Anhydrous DMF B Add HATU & DIPEA A->B C Stir 15-30 min (Activation) B->C D Add Amine C->D E Stir 2-6h at RT D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Water, EtOAc, Washes) F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for HATU-mediated amide synthesis.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol provides a reliable and economical alternative for less challenging amine substrates.[8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DCM (Dichloromethane)

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approximately 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 - 1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[23]

  • Workup:

    • Once complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[23]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[23]

Monitoring the Reaction

Effective reaction monitoring is crucial to determine the point of completion and to identify any potential issues.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot for the limiting reagent (usually the acid) has disappeared and a new, typically less polar, product spot is prominent.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio.[22][24]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent like HATU or COMU.[25]- Increase the reaction temperature slightly (e.g., to 40-50 °C).- Increase the reaction time.
Formation of Byproducts - N-acylurea formation (with EDC): Rearrangement of the O-acylisourea intermediate.[14]- Guanidinylation (with uronium reagents): Excess coupling reagent reacting with the amine.[11]- For EDC, ensure HOBt is used as an additive.- Use the uronium/aminium coupling reagent in near-stoichiometric amounts (1.0-1.1 eq).[11][26] Ensure the acid is activated before adding the amine.
Difficult Purification - Urea byproducts (from DCC/DIC): Insoluble dicyclohexylurea can be filtered off, but diisopropylurea is more soluble.[9]- Residual DMF: High boiling point makes it difficult to remove.- Use EDC, as the byproduct is water-soluble and easily removed during aqueous workup.[8]- For DMF, perform multiple washes with 5% LiCl or brine during workup.[20]

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and reaction conditions. For challenging couplings involving sterically hindered or electron-poor amines, highly active uronium salt reagents such as HATU are the preferred choice, offering rapid reaction times and high yields. For more routine transformations, the economical and effective EDC/HOBt system provides a reliable alternative. By understanding the principles of amide bond formation and employing the robust protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds for advancement in drug discovery and development.

References

Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-pyrrolidinobenzoic Acid in the Synthesis of Novel HIV-1 Integrase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Innovation in HIV-1 Integrase Inhibitor Synthesis

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a clinically validated and critical target for antiretroviral therapy.[1] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, an essential step for viral replication.[1] Integrase Strand Transfer Inhibitors (INSTIs) effectively block this process and are cornerstones of modern combination antiretroviral therapy (cART).[2] The success of second-generation INSTIs, such as Dolutegravir and Bictegravir, has been marked by their high potency and significant barrier to resistance.[2]

The chemical architecture of these inhibitors is characterized by a central polycyclic core structure responsible for chelating divalent metal ions in the integrase active site, and a substituted benzylamide side chain that provides crucial interactions with the enzyme.[2] The synthesis of these complex molecules is a significant focus of process chemistry and drug discovery, with an ongoing need for novel, efficient, and adaptable synthetic routes.

This document provides a detailed guide on the application of 5-Fluoro-2-pyrrolidinobenzoic acid , a versatile and functionalized building block, in the context of HIV-1 integrase inhibitor synthesis. While not a direct precursor in the currently marketed blockbuster INSTIs, its unique combination of a fluorinated aromatic ring and a pyrrolidine moiety presents a compelling scaffold for the development of next-generation inhibitors. We will first review a representative synthesis of a known INSTI to establish the chemical landscape, and then present a detailed, field-proven protocol for the incorporation of this compound to generate novel inhibitor candidates.

Part 1: Foundational Chemistry - Understanding the Synthesis of a Carbamoylpyridone Core

The synthesis of many prominent INSTIs, including Dolutegravir, Cabotegravir, and Bictegravir, converges on a common pyridone-carboxylic acid intermediate.[2] This core structure is essential for the molecule's mechanism of action. Understanding its assembly is fundamental for any researcher in this field.

A widely adopted strategy involves a multi-component reaction to construct the functionalized pyridone ring. This approach, while efficient, requires careful control of reaction conditions to ensure high yields and purity.

Illustrative Synthetic Pathway to a Key Pyridone Intermediate

The following workflow outlines a common route to a key pyridone intermediate, which serves as the anchor for subsequent modifications and coupling reactions.

G cluster_0 Pyridone Core Synthesis Start 4-Methoxyacetoacetate Step1 Formation of Vinylogous Amide Start->Step1 Reacts with DMFDMA Dimethylformamide dimethyl acetal (DMF-DMA) DMFDMA->Step1 Step2 Substitution Reaction Step1->Step2 Intermediate Aminoacetaldehyde Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde->Step2 Step3 Cyclization and Ester Hydrolysis Step2->Step3 Intermediate DimethylOxalate Dimethyl oxalate and Base (e.g., LiOMe) DimethylOxalate->Step3 PyridoneIntermediate Pyridone-Carboxylic Acid Intermediate Step3->PyridoneIntermediate

Caption: General workflow for the synthesis of the core pyridone intermediate.

Part 2: Application of this compound in Novel INSTI Synthesis

The true value of a building block lies in its potential to generate novel chemical entities with improved properties. This compound is an exemplary candidate for this purpose. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein.[3] The pyrrolidine ring, a privileged scaffold in medicinal chemistry, can improve solubility and cell permeability.[4]

We present a detailed protocol for the synthesis of a novel HIV-1 integrase inhibitor analog, coupling the core pyridone structure with this compound. This process involves the activation of the carboxylic acid and subsequent amidation.

Experimental Protocol: Synthesis of a Novel INSTI Analog

This protocol is designed as a self-validating system, with clear steps and rationale.

Step 1: Activation of this compound

  • Objective: To convert the carboxylic acid into a more reactive species suitable for amide bond formation.

  • Reagents and Materials:

    • This compound

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the acid.

    • Add CDI (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.

    • The resulting solution of the activated acid (an acylimidazole) is used directly in the next step.

Causality Behind Experimental Choices: CDI is a reliable and mild coupling reagent that avoids the formation of acidic byproducts, simplifying the workup. Anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate.

Step 2: Amide Coupling with the Pyridone Core

  • Objective: To form the critical amide bond between the activated benzoic acid and the amino-functionalized tricyclic core of a representative integrase inhibitor precursor.

  • Reagents and Materials:

    • Solution of activated this compound from Step 1

    • Amino-functionalized tricyclic INSTI core (prepared separately)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • In a separate dry flask under nitrogen, dissolve the amino-functionalized tricyclic INSTI core (0.95 eq) in anhydrous DMF.

    • Slowly add the solution of the activated acid from Step 1 to the solution of the amine at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired novel INSTI analog.

Trustworthiness of the Protocol: This two-step, one-pot amidation procedure is a standard and robust method in medicinal chemistry. The progress of each step can be reliably monitored, ensuring a high degree of control over the reaction.

Visualizing the Synthetic Workflow

G cluster_1 Synthesis of a Novel INSTI Analog StartAcid This compound Activation Carboxylic Acid Activation StartAcid->Activation CDI CDI in DMF CDI->Activation Coupling Amide Bond Formation Activation->Coupling Activated Acid AminoCore Amino-functionalized Tricyclic INSTI Core AminoCore->Coupling Purification Purification Coupling->Purification Crude Product FinalProduct Novel INSTI Analog Purification->FinalProduct

Caption: Workflow for the synthesis of a novel INSTI analog using this compound.

Part 3: Data Presentation and Characterization

The successful synthesis of the novel INSTI analog should be confirmed by a suite of analytical techniques. The expected data is summarized below.

ParameterExpected ResultMethod
Purity >95%HPLC
Identity Consistent with the expected molecular weightLC-MS
Structure Confirmed by characteristic proton and carbon signals¹H and ¹³C NMR
Yield 50-70% (unoptimized)Gravimetric

Conclusion and Future Perspectives

This application note has detailed a robust and scientifically sound protocol for the utilization of this compound in the synthesis of novel HIV-1 integrase inhibitor analogs. By leveraging established amide coupling chemistry, this building block can be efficiently incorporated into complex molecular scaffolds. The resulting compounds, featuring a unique combination of a fluorinated aromatic ring and a pyrrolidine moiety, are promising candidates for further investigation in the quest for next-generation antiretroviral agents with improved pharmacological profiles. Researchers and drug development professionals are encouraged to adapt and optimize this protocol for their specific needs, thereby expanding the chemical space of potential HIV-1 integrase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-pyrrolidinobenzoic acid. This document offers practical, field-proven insights to overcome common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question: My final product of this compound is off-white or yellowish. How can I remove the color?

Answer:

Discoloration in the final product is a common issue, often stemming from residual impurities from the synthesis. These can include colored byproducts or trace amounts of starting materials.

Potential Causes:

  • Aromatic Impurities: The presence of nitro-aromatic or other colored impurities from the starting materials or side reactions.

  • Oxidation: The product may have undergone partial oxidation, leading to colored degradation products.

Recommended Solutions:

  • Activated Carbon Treatment: During recrystallization, the use of activated charcoal can be highly effective.

    • Protocol: After dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% w/w). Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Recrystallization with an appropriate solvent system: A well-chosen solvent system can selectively crystallize the desired compound, leaving colored impurities in the mother liquor.

Question: I am experiencing low recovery of this compound after recrystallization. What are the likely causes and how can I improve the yield?

Answer:

Low recovery during recrystallization is a frequent challenge. The goal is to maximize the crystallization of the product while keeping impurities dissolved.

Potential Causes:

  • Excess Solvent: Using too much solvent will result in a solution that is not saturated upon cooling, leading to a significant portion of the product remaining in the mother liquor.[2]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed.

  • Inappropriate Solvent Choice: The chosen solvent may have a high solubility for the compound even at low temperatures.

Recommended Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3]

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often provide better results. For benzoic acid derivatives, common systems include ethanol/water or ethyl acetate/hexane.[1][4]

Solvent CombinationRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. Water acts as an anti-solvent.[1]
Ethyl Acetate/Hexane The compound is likely soluble in ethyl acetate, and hexane can be used as an anti-solvent to induce crystallization.[4]

Question: My HPLC analysis shows a persistent impurity peak close to the main product peak. How can I improve the separation?

Answer:

Closely eluting impurities can be challenging to remove. This often indicates an impurity with a similar polarity and structure to the target compound.

Potential Causes:

  • Isomeric Impurities: Positional isomers formed during the synthesis can have very similar properties to the desired product.

  • Structurally Similar Byproducts: Side reactions can lead to byproducts with similar functional groups and polarity.

Recommended Solutions:

  • Column Chromatography with pH Control: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group.[5] This can improve the peak shape and potentially the separation from non-acidic or less acidic impurities.

  • Preparative HPLC: If the impurity is very difficult to remove by standard column chromatography, preparative HPLC with a high-resolution column may be necessary.

  • Acid-Base Extraction: This technique can be used to separate acidic compounds from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt by treatment with a base, allowing for separation from non-acidic impurities that remain in the organic phase. The acid can then be regenerated by acidification of the aqueous layer.[6][7][8][9][10]

Experimental Workflow: Acid-Base Extraction

start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 5-Fluoro-2- pyrrolidinobenzoic acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

What is the most effective general purification strategy for this compound?

A multi-step approach is often the most effective. A common strategy would be:

  • Initial Purification by Acid-Base Extraction: This is a good first step to remove any non-acidic impurities.[6][8]

  • Recrystallization: This is a powerful technique for removing closely related impurities and for obtaining a highly crystalline final product.[2][3][11]

  • Final Polish with Column Chromatography (if necessary): If impurities persist after recrystallization, column chromatography can be used as a final purification step.

Decision Tree for Purification Method Selection

decision decision method Acid-Base Extraction decision2 Is the product highly colored? method->decision2 start Crude 5-Fluoro-2- pyrrolidinobenzoic acid decision1 Are non-acidic impurities suspected? start->decision1 decision1->method Yes decision1->decision2 No method2 Recrystallization with Activated Carbon decision2->method2 Yes method3 Standard Recrystallization decision2->method3 No decision3 Are isomeric impurities present after initial steps? method4 Column Chromatography (with acidic mobile phase) decision3->method4 Yes end Pure Product decision3->end No method2->decision3 method3->decision3 method4->end

Caption: Decision tree for selecting a purification method.

What are the key safety precautions to consider during the purification of this compound?

As with any laboratory procedure, safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Handle all organic solvents and corrosive reagents (like strong acids and bases) in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all solvents and reagents used for specific handling and disposal information.

References

common side reactions in the synthesis of 5-Fluoro-2-pyrrolidinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Fluoro-2-pyrrolidinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important pharmaceutical intermediate. We will explore the common synthetic routes, troubleshoot potential side reactions, and provide field-proven insights to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block, but its synthesis is not without complexities. The primary challenge lies in achieving high regioselectivity and minimizing byproduct formation. The two most common synthetic strategies are direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each pathway presents a unique set of potential side reactions that can impact yield and purity. This guide provides a structured, problem-solving approach to navigate these issues effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Problem 1: My reaction yields are consistently low, with significant unreacted starting material.

Potential Cause A: Incomplete Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, typically starting from 2,5-difluorobenzoic acid, the C-F bond at the C2 position (ortho to the carboxyl group) must be sufficiently activated for nucleophilic attack by pyrrolidine. Incomplete reactions are often due to insufficient activation or suboptimal reaction conditions.

  • Recommended Solution:

    • Increase Reaction Temperature: The SNAr reaction is often kinetically slow. Gradually increasing the reaction temperature in increments of 10°C can significantly improve the reaction rate. Use a high-boiling point polar aprotic solvent like DMSO or NMP.

    • Choice of Base: A base is often required to deprotonate the pyrrolidine or to act as a scavenger for the HF generated. A common choice is K₂CO₃. Ensure the base is anhydrous and used in sufficient excess (at least 2-3 equivalents).

    • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, extending the time at the optimal temperature may drive it to completion.

Potential Cause B: Catalyst Deactivation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig reaction relies on a sensitive Palladium catalyst system.[1][2][3] Low yields with unreacted aryl halide (e.g., 2-bromo-5-fluorobenzoic acid) often point to catalyst deactivation.

  • Recommended Solution:

    • Ensure an Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen), and all solvents and reagents must be rigorously deoxygenated.

    • Verify Reagent Quality: Use fresh, high-purity palladium precursors (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos, BINAP). Phosphine ligands can oxidize over time, even when stored under inert gas.[2]

    • Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are effective, they can also promote side reactions if not used correctly. Ensure the base is fresh and added under inert conditions. For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.

Problem 2: My final product is contaminated with an isomeric byproduct.

Potential Cause: Poor Regioselectivity in SNAr

When using 2,5-difluorobenzoic acid as the starting material, pyrrolidine can attack either the C2 or C5 position. While the C2 position is electronically activated by the ortho-carboxylic acid group, attack at the C5 position can still occur, leading to the formation of the undesired 2-fluoro-5-pyrrolidinobenzoic acid isomer.

  • Recommended Solution:

    • Temperature Control: High temperatures can reduce the kinetic selectivity of the reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the ratio of the desired C2-substituted product over the C5 isomer.

    • Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different polar aprotic solvents to find the optimal balance between reactivity and selectivity.

    • Switch to a Directed Synthesis: If regioselectivity remains a persistent issue, the most reliable solution is to switch to a Buchwald-Hartwig amination using a starting material where the regiochemistry is already defined, such as 2-bromo-5-fluorobenzoic acid.

Problem 3: I've isolated a byproduct with a significantly higher molecular weight, corresponding to a di-substituted product.

Potential Cause: Over-reaction / Di-substitution

Under forcing conditions (high temperatures, long reaction times, or a large excess of pyrrolidine), the initially formed this compound can undergo a second SNAr reaction, where a second molecule of pyrrolidine displaces the remaining fluorine atom at the C5 position. This results in the formation of 2,5-di(pyrrolidin-1-yl)benzoic acid .

  • Recommended Solution:

    • Control Stoichiometry: Use a controlled amount of pyrrolidine (typically 1.0 to 1.2 equivalents) to minimize the chance of a second substitution.

    • Reduce Reaction Temperature and Time: As soon as chromatographic monitoring (TLC or LC-MS) indicates the consumption of the starting material, work up the reaction promptly. Avoid unnecessarily long heating times.

Problem 4: A significant apolar byproduct is observed, and I suspect decarboxylation.

Potential Cause: Thermally Induced Decarboxylation

Aromatic carboxylic acids, particularly those activated by electron-withdrawing groups like fluorine, can undergo decarboxylation at elevated temperatures.[4][5][6] This side reaction removes the -COOH group, leading to the formation of 4-fluoro-1-(pyrrolidin-1-yl)benzene .

  • Recommended Solution:

    • Strict Temperature Control: This is the most critical factor. Identify the lowest effective temperature for the C-N bond formation and do not exceed it.

    • Consider Alternative Methods: If high temperatures are unavoidable for the SNAr route, the Buchwald-Hartwig amination is a superior alternative as it often proceeds under much milder thermal conditions (e.g., 80-110°C vs. >140°C for some SNAr reactions).[2][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: SNAr or Buchwald-Hartwig Amination?

A1: The choice depends on scale, cost, and the required purity of the final product.

  • SNAr is often preferred for large-scale industrial synthesis due to its lower cost (no expensive palladium catalyst or ligands). However, it frequently requires harsher conditions and can suffer from regioselectivity and decarboxylation issues.

  • Buchwald-Hartwig Amination offers superior control, higher yields, and milder reaction conditions, making it the preferred method for laboratory-scale synthesis and when high purity is critical.[1][8] The primary drawback is the cost and air-sensitivity of the catalyst system.

Q2: How can I effectively purify the final product from these common impurities?

A2: Purification typically involves a combination of techniques:

  • Acid-Base Extraction: The carboxylic acid product is acidic and can be separated from neutral byproducts (like the decarboxylated compound) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with a mild aqueous base (e.g., NaHCO₃ solution) to extract the product into the aqueous layer, and then re-acidifying the aqueous layer with HCl to precipitate the pure product.

  • Recrystallization: This is highly effective for removing isomeric impurities and other closely related byproducts. Common solvent systems include ethanol/water or toluene.

  • Column Chromatography: For difficult separations or small-scale purification, silica gel chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the mobile phase to prevent tailing) is effective.

Q3: My final product has a persistent yellow or brown discoloration. What is the cause?

A3: Discoloration is usually due to trace impurities formed by side reactions or degradation.

  • Azo Compounds: In syntheses starting from nitro-aromatics that are subsequently reduced, residual impurities can lead to colored azo byproducts.

  • Oxidation Products: Minor oxidation of the pyrrolidine ring or other aromatic species, especially at high temperatures in the presence of air, can create colored impurities.

  • Solution: Treat a solution of the crude product with activated carbon before the final recrystallization step. The activated carbon is highly effective at adsorbing these minor colored impurities.

Part 3: Data Presentation & Visualizations

Table 1: Comparison of Synthetic Routes
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2,5-Difluorobenzoic Acid2-Bromo-5-fluorobenzoic Acid
Key Reagents Pyrrolidine, Base (e.g., K₂CO₃)Pyrrolidine, Pd Catalyst, Ligand, Base
Typical Conditions High Temperature (120-180°C)Mild Temperature (80-110°C)
Pros Low cost, simple reagents, scalable.High yield, excellent regioselectivity, mild conditions.
Cons Requires high temperatures, risk of side reactions.High cost, air-sensitive catalyst, requires inert atmosphere.
Common Byproducts Isomer, Di-substituted product, Decarboxylated product.Hydrodehalogenated product, catalyst decomposition.

Diagram 1: Key Reaction Pathways in Nucleophilic Aromatic Substitution (SNAr)

SNAr_Pathways start 2,5-Difluorobenzoic Acid + Pyrrolidine product This compound (Desired Product) start->product Desired Pathway (Attack at C2) isomer 2-Fluoro-5-pyrrolidinobenzoic Acid (Isomeric Byproduct) start->isomer Side Reaction (Attack at C5) disub 2,5-Di(pyrrolidin-1-yl)benzoic Acid (Di-substitution) product->disub + Pyrrolidine (High Temp) decarb 4-Fluoro-1-(pyrrolidin-1-yl)benzene (Decarboxylation) product->decarb - CO2 (High Temp)

Caption: SNAr reaction pathways for the synthesis of this compound.

Diagram 2: Simplified Buchwald-Hartwig Cycle and Side Reaction

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X (L₂) Pd0->OA_complex Oxidative Addition Amine_complex Ar-Pd(II)-NR₂ (L₂) OA_complex->Amine_complex Ligand Exchange SideProduct Ar-H (Hydrodehalogenation) OA_complex->SideProduct Side Reaction (β-Hydride Elimination or other pathways) Amine_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amine_complex->Product ArylHalide Ar-X ArylHalide->OA_complex Amine H-NR₂ Amine->Amine_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination and a key side reaction.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Materials: 2,5-Difluorobenzoic acid, Pyrrolidine, Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorobenzoic acid (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and DMSO.

    • Stir the mixture and add pyrrolidine (1.1 eq) dropwise.

    • Heat the reaction mixture to 120-140°C. Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 12-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and acidify to pH ~2-3 with concentrated HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • Materials: 2-Bromo-5-fluorobenzoic acid, Pyrrolidine, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.

  • Procedure:

    • Crucially, all steps must be performed under an inert atmosphere (Argon or Nitrogen).

    • To a flame-dried Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, deoxygenated toluene, followed by pyrrolidine (1.2 eq).

    • In a separate glovebox or Schlenk flask, add the NaOt-Bu (1.4 eq). Add this solid to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

    • After completion (typically 4-12 hours), cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate. Perform an acid-base workup as described in the FAQ section to isolate the product.

    • Purify further by recrystallization or column chromatography as needed.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Fluoro-2-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.

I. Foundational Principles: The Buchwald-Hartwig Amination Approach

The synthesis of this compound typically proceeds via a Palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, the key transformation is the coupling of a 2-halo-5-fluorobenzoic acid derivative with pyrrolidine.

Understanding the catalytic cycle is crucial for troubleshooting. The cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. Each of these steps can present kinetic or thermodynamic hurdles that manifest as common experimental issues.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am not observing any significant consumption of my 2-halo-5-fluorobenzoic acid starting material. What are the likely causes?

  • Answer: Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction setup.

    • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. The phosphine ligand is critical; its structure significantly impacts reaction efficiency. For electron-rich anilines and sterically hindered substrates, bulky electron-rich phosphine ligands like XPhos or SPhos are often superior.[1] If you are using a ligand like BINAP or DPEphos with limited success, switching to a more appropriate ligand is a primary troubleshooting step.[1]

    • Improper Solvent Choice: The solubility of all reaction components is key. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[1] If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow. Consider a solvent screen to identify the optimal medium.

    • Inadequate Base: The choice and strength of the base are critical for the deprotonation of the amine. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often used. If you are using a weaker base, it may not be sufficient to drive the reaction forward.

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent and reagents before use is highly recommended.

Issue 2: Formation of Side Products

  • Question: My reaction mixture shows the formation of significant side products, complicating purification. What are these side products and how can I minimize them?

  • Answer: Side product formation can arise from several competing reaction pathways.

    • Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom. This is often promoted by β-hydride elimination from the palladium catalyst or by certain bases. Using a bulky ligand can often suppress this side reaction.

    • Homocoupling of Aryl Halide: The starting aryl halide can couple with itself to form a biaryl impurity. This is more prevalent at higher temperatures and with certain catalyst systems.

    • Reaction with the Carboxylic Acid Moiety: The carboxylic acid group is acidic and can potentially interact with the base or catalyst. It is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents unwanted side reactions and can also improve solubility. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the presence of residual catalyst, ligand, and side products.

    • Acid-Base Extraction: The carboxylic acid functionality of the product allows for a straightforward acid-base extraction workup. After the reaction, the mixture can be diluted with an organic solvent and washed with an aqueous base (e.g., NaHCO₃ or NaOH) to extract the product into the aqueous layer as its carboxylate salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

    • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a standard purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from less polar impurities.

    • Recrystallization: For final polishing, recrystallization from a suitable solvent system can yield highly pure product.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the synthesis of this compound?

    • A1: The optimal temperature is highly dependent on the specific catalyst system and solvent used. Generally, Buchwald-Hartwig reactions are run at elevated temperatures, typically in the range of 80-110 °C.[1] It is recommended to start with a temperature around 100 °C and optimize from there.

  • Q2: Which palladium precursor and ligand combination is best?

    • A2: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for couplings involving pyrrolidine, a bulky, electron-rich phosphine ligand from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) paired with a Pd(OAc)₂ or Pd₂(dba)₃ precursor is a good starting point.[1]

  • Q3: Is it necessary to protect the carboxylic acid group?

    • A3: While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended. This prevents potential side reactions and can improve the overall yield and purity of the desired product.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.

IV. Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (2 mol%)Readily available and effective precursor.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand often effective for this type of coupling.[1]
Base Cs₂CO₃ (2 equivalents)Strong, non-nucleophilic base.
Solvent Dioxane or TolueneCommon solvents for Buchwald-Hartwig reactions.[1]
Temperature 100 °CA good starting point for optimization.[1]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.
Step-by-Step Methodology: General Procedure for Synthesis
  • Esterification of 2-halo-5-fluorobenzoic acid: Protect the carboxylic acid of your starting material (e.g., 2-bromo-5-fluorobenzoic acid or 2-chloro-5-fluorobenzoic acid) as a methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Addition of Reagents: Add the aryl halide ester, pyrrolidine, and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

  • Final Purification: Purify the final product by acid-base extraction and/or recrystallization.

V. Visualizing the Workflow

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Buchwald-Hartwig Coupling cluster_workup Workup & Purification cluster_final Final Steps Esterification Esterification of 2-halo-5-fluorobenzoic acid Setup Inert Atmosphere Setup (Pd Precursor, Ligand, Base) Esterification->Setup Addition Add Aryl Halide Ester, Pyrrolidine, Solvent Setup->Addition Heating Heat and Stir Addition->Heating Quench Cool and Quench Heating->Quench Extraction Solvent Extraction Quench->Extraction Chromatography Column Chromatography (Ester Purification) Extraction->Chromatography Hydrolysis Ester Hydrolysis Chromatography->Hydrolysis Final_Purification Acid-Base Extraction/ Recrystallization Hydrolysis->Final_Purification Product This compound Final_Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic Flow

G cluster_low_conversion Low/No Conversion cluster_side_products Side Products cluster_purification Purification Difficulty Start Experimental Issue Catalyst Check Catalyst System (Precursor, Ligand) Start->Catalyst Low Conversion Solvent Optimize Solvent Start->Solvent Low Conversion Base Evaluate Base Strength Start->Base Low Conversion Inert Ensure Inert Atmosphere Start->Inert Low Conversion Protect Protect Carboxylic Acid Start->Protect Side Products Temp Lower Reaction Temperature Start->Temp Side Products Ligand Use Bulky Ligand Start->Ligand Side Products AcidBase Perform Acid-Base Extraction Start->AcidBase Purification Issues Column Optimize Chromatography Start->Column Purification Issues Recrystal Recrystallize Start->Recrystal Purification Issues

Caption: A troubleshooting decision tree for common synthesis problems.

VI. References

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds. Fluorinated benzoic acids are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, and their successful synthesis is often pivotal to the advancement of research and development projects.[1]

This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions that often arise during the synthesis of fluorinated benzoic acids.

Q1: What are the primary challenges in introducing a fluorine atom onto a benzoic acid scaffold?

A: The introduction of fluorine onto a benzoic acid core presents several key challenges that stem from the interplay of the electronic properties of the fluorine atom and the benzoic acid moiety:

  • Regioselectivity: Controlling the position of fluorination (ortho, meta, or para) is a significant hurdle. The carboxylic acid group is a meta-director in electrophilic aromatic substitution (EAS) but an ortho-director in directed metalation reactions.[2][3][4][5][6] This dual reactivity can lead to mixtures of isomers, which are often difficult to separate due to their similar physical properties.[7]

  • Reaction Conditions: Many fluorination reactions require harsh conditions, such as high temperatures or highly reactive and toxic reagents, which can be incompatible with other functional groups on the molecule.[8][9][10]

  • Side Reactions: Unwanted side reactions, such as decarboxylation, protodefluorination, and the formation of polymeric by-products, can significantly reduce the yield of the desired product.[8][11]

  • Purification: The separation of the desired fluorinated benzoic acid from unreacted starting materials, regioisomers, and by-products can be challenging and often requires multiple purification steps.[7]

Q2: How do I choose the right fluorination strategy for my target molecule?

A: The optimal fluorination strategy depends on several factors, including the desired regiochemistry, the functional groups present on the starting material, and the available laboratory equipment. A decision-making workflow can be visualized as follows:

Fluorination_Strategy start Target Fluorinated Benzoic Acid regio Desired Regiochemistry? start->regio ortho Ortho-Fluorination regio->ortho Ortho meta Meta-Fluorination regio->meta Meta para Para-Fluorination regio->para Para ortho_method Directed Ortho-Lithiation or Nucleophilic Aromatic Substitution (SNAr) ortho->ortho_method meta_method Electrophilic Aromatic Substitution (EAS) meta->meta_method para_method SNAr or Transition-Metal Catalysis para->para_method

Caption: Decision tree for selecting a fluorination strategy.

  • For Ortho-Fluorination: Directed ortho-lithiation followed by quenching with an electrophilic fluorine source is a powerful method.[2][3][4][5] Nucleophilic aromatic substitution (SNAr) on a substrate with a suitable leaving group at the ortho position is also a viable route.

  • For Meta-Fluorination: Electrophilic aromatic substitution (EAS) is the most common approach, as the carboxylic acid group directs electrophiles to the meta position.

  • For Para-Fluorination: SNAr on a para-substituted precursor is a common strategy. Additionally, transition-metal-catalyzed methods are emerging for para-selective C-H fluorination.[6]

Q3: My final product is a brownish or yellowish powder. What is the cause and how can I purify it?

A: Discoloration in the final product is a common issue, often arising from the formation of colored by-products during the synthesis.[7][11] For instance, in the synthesis of 2-fluorobenzoic acid from anthranilic acid, residual diazonium salts can form colored azo-compounds.[11]

Troubleshooting and Purification:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[7]

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Sublimation: For volatile solids, vacuum sublimation is a highly effective purification technique that separates the product from non-volatile colored impurities.[7]

Section 2: Troubleshooting Guides - Navigating Experimental Hurdles

This section provides detailed troubleshooting guides for common problems encountered during the synthesis of fluorinated benzoic acids.

Guide 1: Low or No Product Yield

Low or no yield of the desired fluorinated benzoic acid can be attributed to several factors, depending on the synthetic route.

Potential Cause Recommended Action Rationale
Inactive Reagents Use fresh, high-purity reagents. Ensure anhydrous conditions for moisture-sensitive reagents.Reagents can degrade over time or upon exposure to moisture, leading to incomplete reactions.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Adjust reaction time and temperature as necessary.Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier.
Side Reactions Identify potential side reactions based on your synthetic route (e.g., decarboxylation, hydrolysis). Adjust reaction conditions to minimize these pathways.Side reactions consume starting materials and reagents, reducing the yield of the desired product.
Poor Work-up Procedure Ensure proper pH adjustment during extraction. Use brine to break up emulsions.[12]Improper work-up can lead to loss of product into the aqueous phase or the formation of emulsions that are difficult to separate.
Guide 2: Poor Regioselectivity

Achieving the desired regiochemistry is often the most significant challenge.

Problem Potential Cause Recommended Action Rationale
Mixture of Isomers in Electrophilic Fluorination Steric hindrance or competing electronic effects from other substituents.Re-evaluate the directing group effects.[13] Consider a different fluorinating agent or catalyst system.The electronic nature of substituents is the primary determinant of regioselectivity in EAS.[13]
Lack of Ortho-Selectivity in Directed Lithiation The carboxylic acid is a moderately strong directing group.[2][3]Ensure optimal conditions for lithiation (low temperature, appropriate base and solvent).[2][3][4][5]The stability of the ortho-lithiated intermediate is crucial for high selectivity.
Undesired Isomer in SNAr The leaving group is not at the desired position or the ring is not sufficiently activated.Ensure the presence of a strong electron-withdrawing group ortho or para to the leaving group.[14]SNAr reactions are highly dependent on the electronic activation of the aromatic ring.
Guide 3: Product "Oils Out" During Crystallization

"Oiling out," where the product separates as a liquid instead of a solid during crystallization, is a frustrating but common problem.[7]

Oiling_Out_Troubleshooting start Product Oils Out cause Potential Causes start->cause cause1 Solution too concentrated cause->cause1 Concentration cause2 Cooling too rapidly cause->cause2 Cooling Rate cause3 Impurities present cause->cause3 Purity solution Solutions sol1 Re-heat and add more solvent cause1->sol1 sol2 Allow to cool slowly cause2->sol2 sol3 Purify crude product (e.g., column chromatography) cause3->sol3

Caption: Troubleshooting workflow for "oiling out".

  • Rationale: Oiling out occurs when the solubility of the compound at a given temperature is exceeded, but the conditions are not favorable for the formation of an ordered crystal lattice. This is often due to a high concentration of the solute or rapid cooling, which does not allow sufficient time for crystal nucleation and growth. The presence of impurities can also disrupt the crystallization process.

Section 3: Experimental Protocols - Step-by-Step Guidance

This section provides illustrative, step-by-step protocols for common synthetic transformations used to prepare fluorinated benzoic acids. Note: These are general protocols and may require optimization for specific substrates.

Protocol 1: Electrophilic Fluorination of a Benzoic Acid Derivative

This protocol describes a general procedure for the meta-fluorination of a benzoic acid using an electrophilic fluorinating agent.

Materials:

  • Substituted benzoic acid

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the substituted benzoic acid and the anhydrous solvent.

  • Stir the mixture until the benzoic acid is fully dissolved.

  • Add the electrophilic fluorinating agent portion-wise over a period of 15-30 minutes. An exotherm may be observed.

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of a Fluorinated Benzonitrile to a Fluorinated Benzoic Acid

This protocol outlines the acidic hydrolysis of a fluorinated benzonitrile.[15][16][17][18][19]

Materials:

  • Fluorinated benzonitrile

  • Concentrated strong acid (e.g., hydrochloric acid, sulfuric acid)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the fluorinated benzonitrile, water, and concentrated strong acid.

  • Heat the mixture to reflux and maintain the temperature for the required time (typically several hours to overnight). Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The fluorinated benzoic acid may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Section 4: Advanced Topics - Pushing the Boundaries of Fluorination Chemistry

Decarboxylative Fluorination: A Modern Approach

A significant challenge in traditional fluorination chemistry is the need for pre-functionalized starting materials. Decarboxylative fluorination offers a more direct route, using readily available benzoic acids as starting materials.[8][9][10][20][21] However, this method has its own set of challenges, primarily the high activation energy required for thermal decarboxylation.[8][9][10]

Recent advances have focused on photoinduced, copper-catalyzed decarboxylative fluorination, which can proceed under much milder conditions.[21][22][23][24] This approach involves a ligand-to-metal charge transfer (LMCT) process to generate an aryl radical, which is then trapped by a fluorine source.[21][22][23][24]

Decarboxylative_Fluorination benzoic_acid Benzoic Acid cu_complex Copper(II) Complex benzoic_acid->cu_complex + Cu(II) lmct LMCT (Light) cu_complex->lmct aryl_radical Aryl Radical lmct->aryl_radical co2 CO2 lmct->co2 product Fluorinated Arene aryl_radical->product + 'F' fluoride_source Fluoride Source fluoride_source->product

Caption: Simplified mechanism of photoinduced decarboxylative fluorination.

This developing area of research holds great promise for the synthesis of complex fluorinated molecules, including those of pharmaceutical interest.

References

Technical Support Center: Synthesis of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-pyrrolidinobenzoic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and minimize byproduct formation.

Introduction to the Synthesis

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, where the pyrrolidine moiety is introduced onto a fluorinated benzoic acid backbone. The two most common and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods are powerful for forming the crucial C-N bond but are also susceptible to specific side reactions that can complicate purification and reduce yields.

This guide will focus on troubleshooting these two primary synthetic routes.

Core Synthetic Pathways and Potential Byproducts

The choice between the Buchwald-Hartwig and Ullmann reactions often depends on available starting materials, catalyst cost, and desired reaction conditions. Below is a visualization of these pathways and the common byproducts that can arise.

SM1 2-Bromo-5-fluorobenzoic Acid or 2-Chloro-5-fluorobenzoic Acid R1 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) SM1->R1 R2 Ullmann Condensation (Cu Catalyst, Base) SM1->R2 SM2 Pyrrolidine SM2->R1 SM2->R2 P This compound R1->P BP1 5-Fluorobenzoic Acid (Hydrodehalogenation) R1->BP1 Side Reaction BP2 Biaryl Dimer R1->BP2 Side Reaction R2->P R2->BP2 Side Reaction BP3 Decarboxylated Byproduct P->BP3 Potential Degradation

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: My reaction has stalled, and I'm observing primarily unreacted starting materials. What are the likely causes and how can I fix it?

Answer:

Several factors can lead to a stalled reaction in both Buchwald-Hartwig and Ullmann couplings. Let's break down the potential culprits:

  • Inactive Catalyst:

    • Buchwald-Hartwig (Palladium): The active Pd(0) species is sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.[1]

      • Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.

    • Ullmann (Copper): While often considered more robust, the copper catalyst can also be sensitive to impurities.

      • Solution: Use high-purity copper iodide (CuI) or activate copper powder if using the classical approach.

  • Inappropriate Base:

    • Buchwald-Hartwig: A strong, non-nucleophilic base is crucial for deprotonating the amine and regenerating the catalyst.[1][2]

      • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you are using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the reaction may require higher temperatures and longer reaction times. Ensure your base is anhydrous, as water can interfere with the reaction.

    • Ullmann: Potassium carbonate is often sufficient for Ullmann condensations, but the reaction is typically run at higher temperatures.[3][4]

  • Ligand Issues (Buchwald-Hartwig):

    • The choice of phosphine ligand is critical and substrate-dependent. For electron-deficient aryl halides like 2-halo-5-fluorobenzoic acids, bulky, electron-rich ligands are often necessary to promote oxidative addition and reductive elimination.

      • Solution: Consider using bulky biarylphosphine ligands such as XPhos or RuPhos.[1] If you are using a less effective ligand like triphenylphosphine (PPh₃), the reaction may not proceed to completion.

  • Reaction Temperature:

    • Buchwald-Hartwig: These reactions are typically run at elevated temperatures, often between 80-110 °C.[1]

    • Ullmann: Traditionally, Ullmann reactions require even higher temperatures, sometimes exceeding 150 °C.[3]

      • Solution: If your reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that excessively high temperatures can promote byproduct formation.

Issue 2: Significant Byproduct Formation

Question: I've successfully formed some product, but my crude mixture is contaminated with significant impurities. How do I identify and minimize them?

Answer:

The formation of byproducts is a common challenge. Here's a breakdown of the most likely culprits and how to address them:

  • Hydrodehalogenation (Formation of 5-Fluorobenzoic Acid): This occurs when the halogen on your starting material is replaced by a hydrogen atom.

    • Cause: This is a common side reaction in palladium-catalyzed couplings and can be promoted by sources of hydride, including water or the amine itself.

    • Mitigation:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.

      • Optimize Ligand: The choice of ligand can influence the rate of hydrodehalogenation. Experiment with different bulky electron-rich phosphine ligands.

      • Control Reaction Time: Prolonged reaction times at high temperatures can sometimes increase the extent of hydrodehalogenation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Homocoupling (Formation of Biaryl Dimers): This results in the formation of a symmetrical biaryl from the coupling of two molecules of your aryl halide.

    • Cause: This side reaction is more common in Ullmann reactions but can also occur in Buchwald-Hartwig couplings, particularly at high catalyst loadings or if the catalyst is not sufficiently active.

    • Mitigation:

      • Optimize Catalyst Loading: Use the lowest effective catalyst loading. For Buchwald-Hartwig, this is typically 1-5 mol% of the palladium precursor.

      • Ligand Choice (Buchwald-Hartwig): Bidentate ligands can sometimes suppress the formation of palladium dimers that may contribute to homocoupling.

      • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

  • Decarboxylation: The loss of the carboxylic acid group can occur under harsh basic or high-temperature conditions.

    • Cause: The combination of a strong base and high temperatures can lead to the decarboxylation of the benzoic acid moiety.

    • Mitigation:

      • Temperature Control: Avoid excessive heating.

      • Base Selection: While a strong base is often necessary, using a slightly weaker base or a carefully controlled stoichiometry may be beneficial if decarboxylation is a significant issue.

Data on Byproduct Formation
ByproductInfluencing FactorsRecommended Actions
Hydrodehalogenation Water/Protic Impurities, Ligand Choice, Reaction TimeUse anhydrous conditions, screen bulky/electron-rich ligands, monitor reaction progress.
Biaryl Dimer Catalyst Loading, Reaction TemperatureOptimize catalyst concentration (typically 1-5 mol%), avoid excessive temperatures.
Decarboxylation High Temperature, Strong BaseUse the lowest effective temperature, consider base screening if this is a major issue.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-bromo-5-fluorobenzoic acid or 2-chloro-5-fluorobenzoic acid?

A1: Generally, aryl bromides are more reactive than aryl chlorides in both Buchwald-Hartwig and Ullmann reactions. Therefore, 2-bromo-5-fluorobenzoic acid is often the preferred starting material, allowing for milder reaction conditions and potentially higher yields. However, aryl chlorides are typically less expensive, making them an attractive option for larger-scale syntheses. If using an aryl chloride, a more active catalyst system (e.g., a palladium precatalyst with a highly active ligand like t-BuXPhos) is usually required for the Buchwald-Hartwig reaction.[5]

Q2: How do I purify the final product?

A2: Purification of this compound can typically be achieved by one or a combination of the following methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted pyrrolidine.

    • Extract the desired product into an aqueous basic solution (e.g., 1M NaOH). The acidic product will form the sodium salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and re-acidify with 1M HCl to precipitate the pure product.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: This is an effective method for removing minor impurities.[5][6][7][8][9]

    • Solvent Selection: An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Good starting points for screening include ethanol/water mixtures, acetone, or ethyl acetate/hexane.[10]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

  • Column Chromatography: If the impurities have similar acidity to the product, column chromatography on silica gel may be necessary.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

Q3: How can I confirm the identity and purity of my product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the pyrrolidine protons, and the acidic proton of the carboxylic acid. The integration of these signals can give an indication of purity.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

    • ¹⁹F NMR: Will show a single resonance for the fluorine atom, and its coupling to adjacent protons can help confirm the structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. Electrospray ionization (ESI) is a common method for this type of molecule.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product by separating it from any remaining impurities.

Experimental Protocols

The following are generalized protocols based on established methods for Buchwald-Hartwig and Ullmann reactions. Optimization may be required for your specific setup.

Protocol 1: Buchwald-Hartwig Amination

N1 1. Setup under Inert Atmosphere N2 2. Add Reagents: - 2-Bromo-5-fluorobenzoic Acid - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) N1->N2 N3 3. Add Solvent and Pyrrolidine N2->N3 N4 4. Heat and Monitor Reaction N3->N4 N5 5. Workup and Purification N4->N5

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 equiv.).

  • Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and proceed with an acid-base extraction as described in the FAQ section.

Protocol 2: Ullmann Condensation

N1 1. Combine Reagents: - 2-Chloro-5-fluorobenzoic Acid - CuI - Base (e.g., K₂CO₃) N2 2. Add Solvent and Pyrrolidine N1->N2 N3 3. Heat and Monitor Reaction N2->N3 N4 4. Workup and Purification N3->N4

Caption: Workflow for Ullmann Condensation.

  • Reaction Setup: In a sealable reaction vessel, combine 2-chloro-5-fluorobenzoic acid (1.0 equiv.), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent and Amine Addition: Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), followed by pyrrolidine (1.5 equiv.).

  • Reaction: Seal the vessel and heat to 150-180 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and acidify with HCl. The crude product may precipitate or can be extracted with an organic solvent. Further purification will likely be required.

References

Technical Support Center: Stability of 5-Fluoro-2-pyrrolidinobenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-pyrrolidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Question: I dissolved this compound in an aqueous buffer, but it precipitated out of solution over time. What is causing this and how can I prevent it?

Answer:

Precipitation is a common issue for compounds like this compound, which has both a carboxylic acid and a secondary amine (within the pyrrolidine ring), making its solubility highly dependent on pH.

Causality:

  • Zwitterionic Nature: At a certain pH, known as the isoelectric point (pI), the molecule will have both a negatively charged carboxylate group (-COO⁻) and a positively charged pyrrolidinium group (-NH₂⁺-). In this zwitterionic state, the net charge is zero, and intermolecular electrostatic interactions can lead to aggregation and precipitation.

  • pH Effects on Solubility: The solubility of weak acids and bases is significantly influenced by pH.[1] At a pH below the pKa of the carboxylic acid, the compound will be in its less soluble neutral form. Similarly, at a pH above the pKa of the protonated pyrrolidine, the compound will be in its neutral form.

  • Buffer Choice: Certain buffer salts can interact with the compound and reduce its solubility.

Solutions:

  • Adjust the pH: To increase solubility, you should adjust the pH of your solution to be at least 2 pH units away from the pKa values of the carboxylic acid and the pyrrolidine amine.

    • Acidic Conditions: Lowering the pH will protonate the carboxylic acid, but the pyrrolidine nitrogen will be protonated (NH₂⁺), increasing solubility.

    • Basic Conditions: Increasing the pH will deprotonate the carboxylic acid (COO⁻), which also increases solubility.

  • Use of Co-solvents: If adjusting the pH is not compatible with your experimental setup, consider using a small percentage of an organic co-solvent such as DMSO or ethanol to prepare a stock solution before further dilution in your aqueous buffer.

  • Filtration: After dissolution and pH adjustment, filter the solution through a 0.22 µm filter to remove any undissolved particulates that could act as nucleation sites for precipitation.

Issue 2: Solution Discoloration (Yellowing)

Question: My solution of this compound turned slightly yellow after being stored for a few days, especially when exposed to light. Is the compound degrading?

Answer:

Yes, a color change often indicates chemical degradation. For aromatic compounds, this can be due to oxidation or photodegradation.

Causality:

  • Oxidation: The aromatic ring and the secondary amine in the pyrrolidine ring can be susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This can be accelerated by exposure to air (oxygen), trace metal ions, or high temperatures.

  • Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to defluorination or other structural changes, resulting in colored degradation products.[3][4]

Solutions:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2][3]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your specific application.

Issue 3: Loss of Biological Activity or Inconsistent Results

Question: I am seeing a decrease in the biological activity of my compound over time, or my experimental results are not reproducible. Could this be a stability issue?

Answer:

Inconsistent results or a loss of activity are classic signs of compound degradation. The primary degradation pathway to consider for this compound in solution is hydrolysis.

Causality:

  • Hydrolysis: The molecule contains a linkage between the pyrrolidine nitrogen and the benzoic acid that is analogous to an amide bond. Amides can undergo hydrolysis, especially under acidic or basic conditions, to yield the parent carboxylic acid and amine.[2][5][6][7][8][9] This would break the molecule into 5-fluorobenzoic acid and pyrrolidine, leading to a loss of the intended biological activity. The rate of hydrolysis is often pH and temperature-dependent.[2]

Solutions:

  • pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 7) unless solubility dictates otherwise. Avoid strongly acidic or basic conditions if possible.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of hydrolysis and other degradation reactions. For working solutions, keep them on ice if they will be used over several hours.

  • Aqueous Solution Storage: It is generally not recommended to store aqueous solutions for extended periods. For compounds with functional groups susceptible to hydrolysis, it is best to prepare fresh solutions daily.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For preparing high-concentration stock solutions, it is best to use aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents will minimize the risk of hydrolysis. The stock solution can then be diluted into your aqueous experimental buffer.

SolventRecommended Use
DMSO High concentration stock solutions
DMF High concentration stock solutions
Ethanol Intermediate stock solutions
Aqueous Buffers Final working solutions (prepare fresh)

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature in a dry, dark place.

  • Stock Solutions (in organic solvents): Store at -20°C or -80°C for long-term stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is strongly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, the main potential degradation pathways are:

  • Hydrolysis: Cleavage of the bond between the pyrrolidine nitrogen and the aromatic ring.

  • Photodegradation: Degradation upon exposure to light, potentially leading to defluorination.

  • Oxidation: Degradation of the aromatic ring or the pyrrolidine moiety.

Q4: How can I check the stability of my this compound solution?

A4: A stability-indicating analytical method is required to assess the purity of your compound over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

  • Method: An HPLC method, typically with UV detection, can be developed to separate the parent compound from its potential degradation products.

  • Forced Degradation Study: To validate that your HPLC method is stability-indicating, you can perform a forced degradation study.[12][13][14][15] This involves intentionally degrading the compound under harsh conditions (e.g., strong acid, strong base, high heat, UV light, and oxidation with hydrogen peroxide) to generate degradation products. The HPLC method should be able to resolve the parent peak from all the degradation product peaks.

Experimental Protocols & Visualizations

Protocol: General Workflow for a Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound and validate an HPLC method.

  • Develop an HPLC Method:

    • Select a suitable C18 reversed-phase column.

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) that provides good peak shape for the parent compound.

    • Use a UV detector set to a wavelength where the compound has strong absorbance.

  • Prepare Stress Samples:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp.

    • Control: Prepare a solution of the compound in the same solvent and keep it at room temperature, protected from light.

  • Analyze Samples:

    • Inject the control and stressed samples into the HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Evaluate Results:

    • A good stability-indicating method will show baseline separation between the parent peak and all degradation peaks.

    • This study will also provide insight into the conditions under which the compound is most unstable.

Diagrams

G cluster_hydrolysis Hydrolytic Degradation Pathway Parent This compound Deg1 5-Fluorobenzoic acid Parent->Deg1 H+ or OH- H2O Deg2 Pyrrolidine Parent->Deg2 H+ or OH- H2O

Caption: Potential hydrolytic degradation of this compound.

G cluster_photodegradation Photodegradation Pathway Parent This compound Defluorinated Defluorinated Products Parent->Defluorinated UV Light Other Other Degradants Parent->Other UV Light

Caption: Potential photodegradation of this compound.

G A Prepare Stock Solution (e.g., in DMSO) B Dilute to Working Concentration in Aqueous Buffer A->B C Adjust pH for Optimal Solubility B->C D Filter Solution (0.22 µm) C->D E Store Appropriately (Protect from light, control temperature) D->E F Use in Experiment E->F

Caption: Recommended workflow for preparing solutions.

References

Technical Support Center: Synthesis of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Fluoro-2-pyrrolidinobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. As a key building block in pharmaceutical development, particularly for compounds targeting neurological and inflammatory pathways, achieving a high-yielding and reproducible synthesis is paramount.

This document moves beyond a simple protocol, offering a deep dive into the mechanistic rationale behind procedural choices, providing robust troubleshooting strategies for common issues, and answering frequently asked questions encountered in the field.

Recommended Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The C-N cross-coupling of an aryl halide with an amine is a cornerstone of modern synthetic chemistry. For the synthesis of this compound, the Buchwald-Hartwig amination offers significant advantages over traditional methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and generally higher yields.[1][2] The recommended starting materials are 2-bromo-5-fluorobenzoic acid and pyrrolidine.

Experimental Protocol

Reaction Scheme: Starting Material: 2-Bromo-5-fluorobenzoic acid Reagent: Pyrrolidine Product: this compound

Materials:

  • 2-Bromo-5-fluorobenzoic acid (1.0 eq)

  • Pyrrolidine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 - 3.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Inert Atmosphere Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-5-fluorobenzoic acid, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via cannula or syringe, followed by the pyrrolidine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water or 1 M HCl to neutralize the excess base.

    • Adjust the pH to ~2-3 with 1 M HCl. The product should precipitate out of the solution. If not, proceed to extraction.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent & Pyrrolidine B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Quench with 1M HCl E->F G 7. Acidify to pH 2-3 F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Filter, & Concentrate H->I J 10. Purify by Recrystallization or Chromatography I->J

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is extremely low or I've recovered only starting material. What are the most likely causes?

A1: This is a classic issue in cross-coupling chemistry and usually points to one of three culprits: an inactive catalyst, impure reagents, or improper reaction setup.

  • Catalyst Deactivation: The Pd(0) active species is highly sensitive to oxygen. Inadequate degassing or a leak in your inert atmosphere setup will kill the catalyst before the reaction starts.

  • Reagent Quality:

    • Solvent: The presence of water in your reaction solvent (toluene/dioxane) can hydrolyze the phosphine ligand and interfere with the base. Always use freshly distilled or commercially available anhydrous solvents.

    • Base: Sodium tert-butoxide is highly hygroscopic. Clumpy or old base will be less effective.

    • Solution: Use a fresh bottle of NaOt-Bu or handle it in a glovebox. Ensure your solvent is truly anhydrous.

  • Ligand Choice: While Xantphos is generally robust, some substrate combinations may require a different ligand.

    • Solution: Consider screening other biarylphosphine ligands like RuPhos or SPhos, which can be more effective for sterically hindered or electron-rich aryl halides.

Q2: I'm observing a significant amount of a side product that appears to be 5-fluorobenzoic acid (hydrodehalogenation). Why is this happening and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl halide complex undergoes reaction with a hydride source before the amine can couple. The likely hydride source is often the amine reagent itself or trace water.

  • Mechanism: This side reaction is often promoted by high temperatures or a catalyst system that favors β-hydride elimination pathways.

  • Solutions:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 80 °C instead of 100 °C).

    • Change the Ligand: Electron-rich, bulky ligands can promote the desired reductive elimination over side reactions. Ligands with a wide "bite angle" like Xantphos are generally good at suppressing this, but if it persists, trying a different ligand is a valid strategy.

    • Use a Weaker Base: While a strong base like NaOt-Bu is often necessary, switching to a slightly weaker base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate side reactions, although this may require higher temperatures or longer reaction times.[3]

Q3: My final product is difficult to purify. It seems to co-elute with a starting material or is contaminated with residual palladium.

A3: Purification can be challenging due to the similar polarities of the starting material and product, both being benzoic acid derivatives.

  • For Starting Material Contamination: This indicates an incomplete reaction. Before attempting large-scale purification, try re-subjecting the crude material to the reaction conditions with a fresh charge of catalyst, ligand, and base.

  • For Palladium Removal: Residual palladium can make your product a grey or black solid.

    • Solution 1 (Filtration): After the workup, dissolve the crude product in a suitable solvent and filter it through a plug of Celite® or silica. This can physically trap a significant portion of the heterogeneous palladium black.

    • Solution 2 (Aqueous Wash): Performing a wash with an aqueous solution of a sulfur-containing ligand like thiourea or sodium thiosulfate can help to scavenge dissolved palladium species.

    • Solution 3 (Recrystallization): A carefully chosen recrystallization is often the most effective method for removing both organic impurities and residual catalyst, leading to a high-purity, crystalline product.

Visualizing Troubleshooting Logic

G Start Low Yield? Cat_Check Was the catalyst system (Pd source + Ligand) added correctly? Start->Cat_Check Yes Sol_Cat Re-run with fresh catalyst and ligand. Start->Sol_Cat No Atm_Check Was a fully inert atmosphere maintained? Cat_Check->Atm_Check Yes Reagent_Check Were anhydrous solvent and fresh base used? Atm_Check->Reagent_Check Yes Sol_Atm Improve Schlenk technique. Check for leaks. Atm_Check->Sol_Atm No Sol_Reagent Use freshly opened/distilled reagents. Reagent_Check->Sol_Reagent No Side_Prod Significant Side Products? Reagent_Check->Side_Prod Yes Dehalo Hydrodehalogenation? Side_Prod->Dehalo Sol_Dehalo Lower reaction temp. Screen different ligands. Dehalo->Sol_Dehalo Yes

Caption: Troubleshooting logic for low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is Buchwald-Hartwig amination preferred over the Ullmann condensation for this synthesis?

A1: The classical Ullmann condensation typically requires high temperatures (often >150 °C) and stoichiometric amounts of copper catalyst. These harsh conditions can lead to side reactions and are often incompatible with sensitive functional groups. The palladium-catalyzed Buchwald-Hartwig reaction proceeds under much milder conditions (80-100 °C) with very low catalyst loadings (0.5-2 mol%), offering higher functional group tolerance, better yields, and more reproducible results.[4][5]

Q2: Can I use 2,5-difluorobenzoic acid as the starting material instead of 2-bromo-5-fluorobenzoic acid?

A2: Yes, this is a viable alternative. The C-F bond is generally stronger than the C-Br bond, making it more challenging to activate. However, with the right choice of catalyst system, nucleophilic aromatic substitution (SNAᵣ) on the activated 2,5-difluorobenzoic acid can be achieved. This often requires a stronger base and potentially a more electron-rich ligand to facilitate the difficult oxidative addition step. The reaction may also require higher temperatures. For initial optimizations, the bromo- derivative is recommended due to the greater ease of C-Br bond cleavage.

Q3: The protocol calls for a 2:1 ratio of ligand to palladium. Why is this important?

A3: In the Buchwald-Hartwig catalytic cycle, the active Pd(0) species is typically coordinated to one or two phosphine ligands. Using a slight excess of the ligand helps to stabilize the catalyst, prevent the formation of palladium black (inactive, precipitated palladium), and promote the crucial reductive elimination step that forms the final C-N bond. An insufficient amount of ligand can lead to a stalled or dead catalyst, while a very large excess can sometimes inhibit the reaction by creating a coordinatively saturated and unreactive palladium center. The optimal ratio is often determined empirically, but 1.5:1 to 2.5:1 (ligand:Pd) is a common and effective range.

Q4: How does the carboxylic acid group affect the reaction?

A4: The acidic proton of the carboxylic acid will be immediately deprotonated by the strong base (NaOt-Bu), forming a carboxylate salt. This is why more than two equivalents of base are required: one to deprotonate the carboxylic acid, one to deprotonate the pyrrolidine N-H, and an excess to facilitate the catalytic cycle. The resulting carboxylate is generally well-tolerated by the palladium catalyst and does not interfere with the C-N coupling. In fact, its presence can sometimes alter the solubility of the intermediates in a beneficial way.

Comparative Data on Reaction Conditions

The following table summarizes expected outcomes based on adjustments to key reaction parameters. This is a generalized guide for optimization.

ParameterStandard ConditionVariationExpected Outcome & Rationale
Catalyst Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Similar yield, but Pd(OAc)₂ is a Pd(II) source and requires an initial reduction step, which can sometimes be less efficient.
Ligand Xantphos (2 mol%)SPhos (2 mol%)Potentially higher yield or faster reaction. SPhos is a more electron-rich and bulky ligand, often highly effective for C-N coupling.
Base NaOt-Bu (2.5 eq)K₃PO₄ (3.0 eq)Likely lower yield and requires higher temperature. K₃PO₄ is a weaker, non-nucleophilic base, which can reduce side reactions but is less effective at promoting the key deprotonation steps.
Solvent TolueneDioxaneGenerally interchangeable. Dioxane has a higher boiling point and can be a better solvent for some polar substrates, potentially improving reaction rates.
Temperature 100 °C80 °CSlower reaction rate but may significantly reduce the formation of hydrodehalogenation byproducts. A good first step in troubleshooting side reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Techniques for 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Fluoro-2-pyrrolidinobenzoic Acid

This compound is a synthetic organic compound that holds interest in medicinal chemistry and drug discovery. As a substituted benzoic acid with a pyrrolidine moiety and a fluorine atom, its unique structural features suggest potential applications as a pharmaceutical intermediate or a pharmacologically active agent itself. The fluorine substitution can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its potential role in pharmaceutical development, the rigorous analytical characterization of this compound is paramount. This includes not only the confirmation of its identity and purity but also the quantitative determination in various matrices and the identification of any potential impurities or degradants. The choice of analytical technique is critical and depends on the specific analytical question being addressed—from routine quality control to in-depth structural elucidation.

This guide provides a comparative overview of the principal analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols adapted from established methods for structurally related compounds, and offer a comparative analysis of their strengths and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity Assessment

HPLC is the cornerstone for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it ideal for routine quality control, stability studies, and impurity profiling.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analyte. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The retention of this compound will be influenced by its moderate polarity, imparted by the carboxylic acid and pyrrolidine groups, and its hydrophobicity, influenced by the benzene ring. The fluorine atom can also subtly alter its interaction with the stationary phase.

Proposed HPLC Method

This protocol is adapted from established methods for aromatic carboxylic acids and fluorinated compounds.[1][2][3][4][5][6][7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A pentafluorophenyl (PFP) stationary phase could also be considered for enhanced selectivity due to potential dipole-dipole and π-π interactions.[8][9]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer at a pH of around 3 to ensure the carboxylic acid is protonated).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL.

Experimental Protocol
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Comparative Performance
ParameterExpected PerformanceRationale
Limit of Detection (LOD) 10-50 ng/mLBased on typical performance for similar chromophoric compounds.
Limit of Quantitation (LOQ) 50-150 ng/mLGenerally 3-10 times the LOD.
Linearity (r²) > 0.999Expected for well-behaved chromatographic methods.
Precision (%RSD) < 2%Standard for validated HPLC methods.
Accuracy (% Recovery) 98-102%Indicative of a reliable method.
Advantages and Limitations
  • Advantages: High sensitivity, excellent quantitative accuracy and precision, non-destructive, and suitable for impurity profiling.

  • Limitations: Does not provide definitive structural information on its own (requires a mass spectrometer for that), and the analyte must be soluble in the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentrations B->C D Inject into HPLC C->D Prepared Samples & Standards E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G Chromatogram H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite

GC-MS offers exceptional sensitivity and provides structural information through mass spectral fragmentation patterns. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is not feasible. A chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Principle of Derivatization and Analysis

Derivatization for carboxylic acids typically involves esterification to mask the polar carboxyl group.[10][11] Common derivatizing agents include diazomethane, alkyl chloroformates, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for ionization and detection.

Proposed GC-MS Method

This protocol is based on established derivatization and analysis methods for carboxylic acids and pyrrolidine-containing compounds.[11][12][13][14][15][16]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (quadrupole or ion trap).

Derivatization Protocol (Esterification with Methanol and BF₃):

  • Accurately weigh the sample into a reaction vial.

  • Add a solution of 14% boron trifluoride in methanol.

  • Seal the vial and heat at 60-80°C for 15-30 minutes.

  • Cool the reaction mixture and extract the derivatized product with a nonpolar solvent like hexane.

  • Wash the organic layer with water to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.

GC-MS Conditions:

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: A suitable mass range to include the molecular ion and expected fragments of the derivatized analyte.

Comparative Performance
ParameterExpected PerformanceRationale
Limit of Detection (LOD) 1-10 pg on columnGC-MS is highly sensitive, especially in Selected Ion Monitoring (SIM) mode.
Limit of Quantitation (LOQ) 5-30 pg on columnDependent on the efficiency of the derivatization step.
Linearity (r²) > 0.995Can be slightly less than HPLC due to the derivatization step.
Precision (%RSD) < 5%The multi-step process can introduce more variability.
Accuracy (% Recovery) 90-110%Highly dependent on the reproducibility of the derivatization reaction.
Advantages and Limitations
  • Advantages: Excellent sensitivity and provides structural information from mass spectra, which is crucial for impurity identification.

  • Limitations: Requires a derivatization step which can be time-consuming and a source of error. The analyte must be thermally stable in its derivatized form.

GCMS_Workflow cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample + BF3/Methanol B Heat (60-80°C) A->B C Extract with Hexane B->C D Dry Organic Layer C->D E Inject into GC D->E Derivatized Sample F Separation in Capillary Column E->F G MS Detection (EI) F->G H Extract Ion Chromatograms G->H Total Ion Chromatogram I Analyze Mass Spectra H->I J Identify & Quantify I->J

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow, including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in this case), allowing for the unambiguous confirmation of the molecular structure of this compound.

Principle of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment, providing a unique "fingerprint" of the molecule's structure.

Expected Spectral Features

Based on the structure of this compound and data from similar compounds, the following spectral features are anticipated:[17][18][19][20][21][22][23][24][25][26]

  • ¹H NMR:

    • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), showing coupling patterns consistent with a trisubstituted benzene ring. The fluorine atom will cause additional splitting of adjacent proton signals.

    • Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons on the carbon adjacent to the nitrogen will be the most downfield.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant in the ¹³C spectrum.

    • Pyrrolidine Carbons: Four signals in the aliphatic region (20-60 ppm).

  • ¹⁹F NMR:

    • A single signal for the fluorine atom, with its chemical shift providing information about its electronic environment.[18][19][27][28] This spectrum will be proton-coupled, showing splitting from adjacent aromatic protons.

Experimental Protocol
  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments (like COSY and HSQC) can be performed to aid in the complete assignment of signals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the structure.

Advantages and Limitations
  • Advantages: Provides definitive structural information, non-destructive, and can be used for quantitative analysis (qNMR) with an internal standard.

  • Limitations: Relatively low sensitivity compared to HPLC and GC-MS, and the instrumentation is expensive.

NMR_Logic cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_info Structural Information Structure This compound H1_NMR 1H NMR Structure->H1_NMR C13_NMR 13C NMR Structure->C13_NMR F19_NMR 19F NMR Structure->F19_NMR Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env Carbon_Skeleton Carbon Framework C13_NMR->Carbon_Skeleton Fluorine_Position Fluorine Environment F19_NMR->Fluorine_Position

Caption: Logical relationship between the molecular structure and the information obtained from different NMR experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint for Functional Groups

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It serves as an excellent tool for a quick identity check and for monitoring chemical reactions.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for the molecule.

Expected Spectral Features

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:[29][30][31][32][33][34][35][36]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1710-1680 cm⁻¹. Conjugation with the aromatic ring will likely shift this to the lower end of the range.[35]

  • C=C Stretches (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ range.

  • C-F Stretch: A strong band typically found in the 1400-1000 cm⁻¹ region.

  • O-H Bend (out-of-plane): A broad peak around 920 cm⁻¹.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or known functional group frequencies.

Advantages and Limitations
  • Advantages: Rapid, easy to use, requires minimal sample preparation, and is non-destructive.

  • Limitations: Provides limited structural information and is not suitable for quantitative analysis without careful calibration.

Conclusion: A Multi-faceted Approach to Analysis

The comprehensive analysis of this compound necessitates a multi-technique approach. No single method can provide all the necessary information.

  • HPLC stands out as the optimal technique for routine quantification and purity assessment due to its accuracy, precision, and high-throughput capabilities.

  • GC-MS , despite the need for derivatization, offers superior sensitivity and is invaluable for the identification of trace-level impurities .

  • NMR spectroscopy is the definitive tool for unambiguous structural elucidation and confirmation of identity .

  • FTIR spectroscopy provides a rapid and straightforward method for functional group identification and quick identity verification .

The selection of the most appropriate analytical technique will be guided by the specific requirements of the analysis, from initial synthesis confirmation to final product quality control. By leveraging the complementary strengths of these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound.

References

A Comparative Guide to the HPLC and LC-MS Analysis of 5-Fluoro-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

5-Fluoro-2-pyrrolidinobenzoic acid is a heterocyclic building block utilized in organic synthesis, particularly as an intermediate in the creation of novel pharmaceutical compounds.[1][2] Its applications are found in the research and development of analgesics, anti-inflammatory agents, and drugs targeting the central nervous system.[1] The precise quantification and purity assessment of this molecule are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Polarity and Retention

The chemical structure of this compound, which incorporates a carboxylic acid group, makes it a polar compound. In reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, highly polar compounds can be challenging to retain.[3][4] This often results in poor separation from the solvent front and co-eluting impurities. Therefore, method development must focus on strategies to achieve adequate retention and sharp, symmetrical peak shapes.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the routine analysis and quality control of pharmaceutical compounds.[5] It offers excellent quantitative performance when dealing with known analytes at sufficient concentrations.

Causality of Methodological Choices

For an acidic compound like this compound, controlling the mobile phase pH is the most critical factor. The carboxylic acid group (with an estimated pKa around 4-5) must be in its neutral, protonated state to ensure sufficient hydrophobic interaction with the C18 stationary phase. A mobile phase pH of around 2.5-3.0, well below the pKa, will suppress the ionization of the carboxyl group, leading to increased retention and improved peak shape. The choice of a C18 column provides a versatile and well-understood stationary phase for the retention of small molecules.[6] Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) D Prepare Mobile Phase B (e.g., Acetonitrile) E Autosampler Injection F HPLC Pump (Gradient Elution) E->F G C18 Column (e.g., 4.6 x 150 mm, 5 µm) F->G H UV/DAD Detector (λ = 254 nm) G->H I Chromatography Data System (CDS) H->I J Peak Integration & Quantification I->J K Reporting & Validation J->K

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Water:Acetonitrile) to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to a target concentration within the linear range using the same diluent.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[10][11] This technique is indispensable for trace-level quantification, impurity identification, and analysis in complex biological matrices.[12][13]

Causality of Methodological Choices

For LC-MS, mobile phase selection is constrained by the need for volatile additives that will not foul the mass spectrometer source. Formic acid is an excellent choice as it is volatile and aids in the ionization process. Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound, as it is a "soft" ionization method that typically keeps the molecule intact.[14][15] Given the acidic nature of the analyte, negative ion mode ([M-H]⁻) is expected to provide the most sensitive and stable signal. The use of weak acids in the mobile phase can enhance the ESI- response for certain analytes.[16][17] For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Prepare Mobile Phase A (0.1% Formic Acid in Water) D Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) E UHPLC Injection F UHPLC Pump (Fast Gradient) E->F G C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) F->G H ESI Source (Negative Ion Mode) G->H I Triple Quadrupole MS (SRM Mode) H->I J Mass Spectrometry Software I->J K SRM Peak Integration & Quantification J->K L Reporting K->L

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS Protocol

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. MS Conditions:

  • Ionization Mode: ESI, Negative.

  • Precursor Ion (Q1): m/z 208.2 (for [M-H]⁻).

  • Product Ion (Q3): A specific, stable fragment ion determined by infusion and fragmentation experiments (e.g., m/z 164.2 from loss of CO₂).

  • SRM Transition: 208.2 → 164.2.

  • Source Parameters: Optimize capillary voltage, gas temperatures, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Prepare standards and samples as described for the HPLC method, but at much lower concentrations (e.g., 0.1-100 ng/mL) to match the higher sensitivity of the instrument.

Performance Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific analytical requirements, such as the need for sensitivity, selectivity, and structural information.

ParameterHPLC-UVLC-MS (SRM)Rationale & Justification
Specificity ModerateVery HighUV detection can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS is highly specific, monitoring a unique mass transition.
Sensitivity (LOQ) ~100-500 ng/mL~0.1-1 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the analysis of trace-level analytes.[10]
Linear Range ~1 - 200 µg/mL~0.1 - 200 ng/mLBoth techniques offer good linearity, but over different concentration ranges reflecting their respective sensitivities.
Analysis Speed Slower (15 min/sample)Faster (5 min/sample)LC-MS often utilizes UHPLC technology with smaller columns and faster gradients, significantly reducing run times.
Information Provided Retention Time, UV SpectrumRetention Time, Precursor Mass, Fragment MassLC-MS provides mass information, which is crucial for confirming identity and elucidating the structure of unknown impurities or metabolites.[12]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain, and method development can be more straightforward.
Robustness HighModerate to HighHPLC-UV is generally considered a very robust technique for routine QC. LC-MS systems can be more sensitive to matrix effects and require more expert maintenance.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.

  • HPLC-UV is the method of choice for:

    • Routine quality control and purity assays of the bulk drug substance and formulated products where concentration levels are high.

    • Laboratories where cost-effectiveness and high throughput for known analytes are a priority.

    • Assays requiring high precision and robustness without the need for ultra-low detection limits.

  • LC-MS is the superior technique for:

    • Quantification of the analyte at trace levels, such as in pharmacokinetic studies, drug metabolism research, or for determining low-level impurities.[13][18]

    • Impurity profiling and identification, where the mass data is critical for structural elucidation.[10]

    • Analysis in complex matrices (e.g., plasma, tissue) where high selectivity is required to eliminate interferences.

Ultimately, the selection of the analytical method should be guided by the intended purpose of the analysis, the required sensitivity, and the available resources. For comprehensive drug development, these techniques are often used synergistically: HPLC-UV for routine QC and LC-MS for more demanding research and bioanalytical applications.

References

A Comparative Guide to the Structural Confirmation of 5-Fluoro-2-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural confirmation of novel synthesized compounds is a cornerstone of drug discovery and development. Derivatives of 5-Fluoro-2-pyrrolidinobenzoic acid represent a class of compounds with significant potential, given the prevalence of the fluoroquinolone and pyrrolidine motifs in bioactive molecules. The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The pyrrolidine ring, a common feature in many natural products and pharmaceuticals, provides a rigid scaffold that can influence conformational preferences.

This guide provides a comprehensive comparison of the primary analytical techniques for the unambiguous structural confirmation of this compound and its derivatives. As a senior application scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Analytical Triad: Orthogonal Techniques for Unambiguous Confirmation

The structural confirmation of a novel molecule like a this compound derivative should never rely on a single analytical technique. Instead, a triad of orthogonal methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction—provides a synergistic and self-validating system. Each technique probes a different aspect of the molecule's identity, and their collective data provides an unassailable confirmation of the intended structure.

dot

Caption: The Analytical Triad for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a this compound derivative, a suite of NMR experiments is essential.

Key NMR Experiments and Their Rationale
ExperimentPurposeExpected Information for this compound
¹H NMR Provides information on the number, environment, and connectivity of protons.- Distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and pyrrolidine substituents.- Signals for the pyrrolidine ring protons, indicating its substitution pattern.- A signal for the carboxylic acid proton (if not exchanged with deuterium).
¹³C NMR Determines the number and chemical environment of carbon atoms.- Characteristic shifts for the carboxylic acid carbon, aromatic carbons (some showing C-F coupling), and pyrrolidine carbons.
¹⁹F NMR Directly observes the fluorine atom, providing information about its chemical environment.- A single resonance (or multiple for diastereomers) with coupling to nearby protons.
COSY Correlates protons that are coupled to each other, revealing J-coupling networks.- Establishes the connectivity of protons within the pyrrolidine ring and the aromatic system.
HSQC Correlates protons to their directly attached carbons.- Unambiguously assigns the proton and carbon signals of the pyrrolidine and aromatic rings.
HMBC Shows correlations between protons and carbons over two or three bonds.- Confirms the connectivity between the pyrrolidine ring and the benzoic acid moiety, and the relative positions of substituents.
NOESY Identifies protons that are close in space, providing information on stereochemistry and conformation.- Can help determine the relative orientation of the pyrrolidine ring with respect to the benzoic acid.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is readily observed.

    • If the sample does not fully dissolve, gentle warming or sonication can be used.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to deduce the proton environments and connectivities.

Comparative Data: Analogous Compounds
CompoundKey ¹H NMR FeaturesReference
2-Amino-5-fluorobenzoic acid The presence of the fluorine atom will cause splitting of the adjacent proton signals. The aromatic protons will appear as complex multiplets.[1]
2-Fluorobenzoic acid The aromatic protons show a complex multiplet pattern due to coupling with the fluorine atom.[2]
5-Fluoro-2-oxindole derivatives Aromatic protons show coupling to the fluorine atom, and the chemical shifts are influenced by the substituents on the oxindole ring.

dot

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H NMR COSY COSY H_NMR->COSY HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC F_NMR ¹⁹F NMR Structure_Proposal Structure_Proposal cluster_2D cluster_2D cluster_2D->Structure_Proposal

Caption: A typical NMR workflow for structural elucidation.

Mass Spectrometry: Unveiling the Molecular Formula

Mass spectrometry (MS) provides the exact mass of a molecule, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Ionization Techniques: A Comparative Overview
Ionization TechniquePrincipleSuitability for this compound Derivatives
Electrospray Ionization (ESI) A soft ionization technique that transfers ions from solution to the gas phase.Highly suitable. It is ideal for polar molecules like carboxylic acids and can be easily coupled with liquid chromatography (LC) for sample purification and analysis.
Atmospheric Pressure Chemical Ionization (APCI) A soft ionization technique that uses a corona discharge to ionize the analyte.Suitable. It is often used for less polar compounds than ESI but can also be effective for these derivatives.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.Less common for small molecules , but can be used. It is more frequently employed for large biomolecules.
Experimental Protocol: LC-MS with ESI
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the compound of interest from any impurities.

    • Use a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to aid ionization.

  • Mass Spectrometry:

    • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ is expected.

    • Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition corresponding to the measured mass, which should match the expected formula of the this compound derivative.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the molecular ion and analyzing the resulting fragment ions. For a this compound derivative, characteristic fragmentation patterns would include the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and fragmentation of the pyrrolidine ring.

dot

MS_Workflow Sample Sample LC LC Sample->LC Separation ESI ESI LC->ESI Ionization MS1 MS1 ESI->MS1 Mass Analysis CID CID MS1->CID Fragmentation Formula Formula MS1->Formula MS2 MS2 CID->MS2 Fragment Analysis Substructure Substructure MS2->Substructure

Caption: Workflow for LC-MS/MS analysis.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

The Crystallization Challenge

The primary hurdle for this technique is obtaining a single crystal of suitable size and quality. This often requires screening a variety of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For benzoic acid derivatives, common solvents for crystallization include ethanol, methanol, and acetone.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C).

    • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match.

What X-ray Crystallography Reveals
  • Unambiguous Connectivity: Confirms the bonding arrangement of all atoms.

  • Stereochemistry: Determines the absolute configuration if a chiral center is present (with appropriate data).

  • Conformation: Shows the preferred conformation of the molecule in the solid state, including the orientation of the pyrrolidine ring relative to the benzoic acid.

  • Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions. For a carboxylic acid, dimerization through hydrogen bonding between the carboxyl groups is common.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of this compound derivatives requires a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular structure, high-resolution mass spectrometry validates the elemental composition. Ultimately, single-crystal X-ray diffraction offers the definitive and irrefutable three-dimensional structure. By employing these techniques in concert, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical prerequisite for advancing any drug development program.

References

A Senior Application Scientist's Guide to 5-Fluoro-2-pyrrolidinobenzoic Acid and its Place Among Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of 5-Fluoro-2-pyrrolidinobenzoic acid with other key fluorinated building blocks. Authored from the perspective of a Senior Application Scientist, this document provides not only a theoretical framework but also actionable experimental insights to inform your research and development endeavors.

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond, can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact on drug design.[3]

The introduction of fluorine can be broadly categorized into two approaches: late-stage fluorination and the use of fluorinated building blocks.[4] While late-stage fluorination offers the advantage of introducing fluorine at the final steps of a synthesis, the building block approach provides robust and predictable access to a diverse range of fluorinated scaffolds.[4] This guide focuses on the latter, specifically examining the unique potential of this compound in comparison to other commonly employed fluorinated building blocks.

The Unique Architectural Features of this compound

This compound is a trifunctional building block that offers a unique combination of structural motifs: a fluorinated aromatic ring, a saturated heterocycle (pyrrolidine), and a carboxylic acid handle for further synthetic elaboration. This distinct arrangement provides a compelling platform for scaffold-based drug discovery. The pyrrolidine ring, a prevalent scaffold in FDA-approved drugs, introduces a three-dimensional character to an otherwise planar aromatic system, which can be crucial for optimizing interactions with biological targets.[5]

The fluorine atom at the 5-position of the benzoic acid ring exerts a strong electron-withdrawing effect, which can modulate the acidity of the carboxylic acid and influence the electron density of the aromatic ring. This can have significant implications for reaction chemistry and the pKa of the final molecule, a critical parameter for drug absorption and distribution.

A Comparative Analysis: this compound vs. Alternative Fluorinated Building Blocks

The choice of a fluorinated building block is a critical decision in the design of a synthetic route and can significantly impact the properties of the target molecule. Below is a comparative analysis of this compound against other classes of fluorinated building blocks.

FeatureThis compoundOther Fluorinated Benzoic Acids (e.g., trifluoromethylated)Fluorinated Heterocycles (e.g., fluorinated pyridines)
Structural Diversity High: Combines aromatic, heterocyclic, and acidic functionalities.Moderate to High: Offers various substitution patterns.High: Wide range of heterocyclic cores available.
3D-Character High: The non-planar pyrrolidine ring introduces significant three-dimensionality.Low: Primarily planar aromatic systems.Variable: Depends on the specific heterocycle.
Physicochemical Properties Modulates pKa, lipophilicity, and metabolic stability through both fluorine and pyrrolidine moieties.Primarily modulates electronic properties and lipophilicity via the fluoro-substituent.Can significantly alter basicity, polarity, and metabolic pathways.
Synthetic Handles Carboxylic acid for amide bond formation, Suzuki coupling, etc. The pyrrolidine nitrogen can also be functionalized.Carboxylic acid is the primary handle for derivatization.Ring nitrogen and other positions can be functionalized, depending on the heterocycle.
Potential Applications CNS agents, anti-inflammatory drugs, analgesics.[6]Broad applicability, including oncology and infectious diseases.Diverse, including kinase inhibitors and antivirals.[3]
Causality Behind the Comparison:

The key advantage of this compound lies in its pre-validated combination of pharmacophoric elements . The pyrrolidine ring is a well-known "bioisostere" for various functional groups and can enhance solubility and reduce toxicity.[5] When combined with the metabolic blocking and binding enhancement capabilities of the fluorine atom, this building block offers a streamlined approach to accessing complex chemical space with a higher probability of desirable drug-like properties.

In contrast, while building blocks like trifluoromethylated benzoic acids are potent modulators of electronic properties, they may not inherently provide the same level of three-dimensional complexity or the specific protein-ligand interactions often facilitated by saturated heterocycles. Similarly, while fluorinated heterocycles are invaluable, the specific combination with a benzoic acid and a pyrrolidine ring in our target molecule offers a unique and readily diversifiable scaffold.

Experimental Section: Synthesis and Application

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry principles, such as nucleophilic aromatic substitution.

Disclaimer: The following protocol is a representative, theoretical procedure based on analogous reactions and should be optimized and validated in a laboratory setting.

Reaction Scheme:

Synthesis_of_5-Fluoro-2-pyrrolidinobenzoic_acid 2,5-Difluorobenzoic_acid 2,5-Difluorobenzoic acid Reaction Nucleophilic Aromatic Substitution 2,5-Difluorobenzoic_acid->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product This compound Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

A potential synthetic workflow for this compound.

Protocol:

  • Materials:

    • 2,5-Difluorobenzoic acid

    • Pyrrolidine (2-3 equivalents)

    • Potassium carbonate (K₂CO₃) (2-3 equivalents)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a round-bottom flask charged with 2,5-difluorobenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents), add anhydrous DMSO. b. Add pyrrolidine (2-3 equivalents) to the mixture. c. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature and pour it into water. e. Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Peptide Synthesis: An Exemplary Workflow

The carboxylic acid moiety of this compound makes it an excellent candidate for incorporation into peptide chains, where it can act as a non-natural amino acid.

Peptide_Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Deprotection Deprotection (if necessary) Coupling->Deprotection Peptide Growing Peptide Chain (on solid support or in solution) Peptide->Coupling Final_Peptide Fluorinated Peptide Deprotection->Final_Peptide

Workflow for incorporating the building block into a peptide.

Conclusion: A Versatile and Strategic Building Block

This compound represents a highly strategic building block for modern drug discovery. Its unique combination of a fluorinated aromatic system, a saturated heterocycle, and a versatile carboxylic acid handle provides a powerful platform for the synthesis of novel chemical entities with potentially enhanced pharmacological properties. While direct comparative experimental data against other fluorinated building blocks is an area ripe for further investigation, the foundational principles of medicinal chemistry strongly suggest the value of this trifunctional scaffold. By understanding the inherent properties of its constituent parts, researchers can rationally design and synthesize new molecular architectures with a greater probability of success in their drug discovery programs.

References

Navigating the Structure-Activity Landscape of 2-(Pyrrolidin-1-yl)benzoic Acid Analogs: A Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminobenzoic acid framework is a well-established "privileged scaffold," forming the core of numerous therapeutic agents, particularly in the realm of anti-inflammatory drugs. The strategic incorporation of a pyrrolidine ring at the 2-position introduces a three-dimensional element that can enhance binding to biological targets and improve pharmacokinetic properties.[1][2] Further substitution, such as the introduction of a fluorine atom at the 5-position, offers a powerful tool to modulate the electronic and metabolic characteristics of the molecule.[3]

While a comprehensive, publicly available structure-activity relationship (SAR) study on a series of 5-Fluoro-2-pyrrolidinobenzoic acid analogs is not yet prevalent in the literature, the foundational principles of medicinal chemistry and data from closely related compound series allow us to construct a robust framework for guiding the design and evaluation of such analogs. This guide will synthesize these principles to provide a comparative analysis of how structural modifications to this promising scaffold can influence biological activity, with a focus on anti-inflammatory potential. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and present a hypothetical SAR model to inform future research.

The Core Scaffold: Deconstructing the Components for Activity

The therapeutic potential of this compound can be attributed to the distinct contributions of its three key structural motifs. Understanding the role of each component is crucial for designing analogs with improved potency and selectivity.

A This compound Core B Benzoic Acid Moiety A->B Component 1 C Pyrrolidine Ring A->C Component 2 D 5-Fluoro Substituent A->D Component 3 E Acts as an anchor for target binding (e.g., COX enzymes). [9] The carboxylate group is often critical for interaction with active site residues. B->E F Introduces a 3D structural element. Can influence solubility and cell permeability. The nitrogen atom can act as a hydrogen bond acceptor. C->F G Modulates pKa of the carboxylic acid. Enhances metabolic stability by blocking potential sites of oxidation. Can improve membrane permeability and binding affinity through favorable electronic interactions. D->G

Caption: Key structural components of the this compound scaffold.

Comparative Analysis of Structural Modifications: A Predictive SAR Framework

Based on established principles and data from related 2-aminobenzoic acid and pyrrolidine-containing molecules, we can predict how modifications to the core structure will impact anti-inflammatory activity, likely through inhibition of enzymes like cyclooxygenase (COX).[1][4]

Modifications to the Benzoic Acid Ring
  • Position of the Carboxylic Acid: The ortho-relationship between the amine and the carboxylic acid is often crucial for the activity of anthranilic acid derivatives. Moving the carboxyl group to the meta or para position would likely disrupt the intramolecular hydrogen bonding and the conformation required for binding to many enzyme active sites, leading to a significant loss of activity.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, could maintain or even enhance activity. A tetrazole ring, for instance, can offer a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors, while potentially improving metabolic stability and oral bioavailability.

Modifications to the Pyrrolidine Ring
  • Ring Size: Expanding the pyrrolidine to a piperidine or contracting it to an azetidine would alter the bond angles and the orientation of the rest of the molecule within a binding pocket. For many targets, the five-membered pyrrolidine ring provides an optimal conformation, and altering its size may decrease binding affinity.

  • Substitution on the Pyrrolidine Ring: Introducing small alkyl or polar substituents on the pyrrolidine ring could probe for additional binding interactions. For example, a hydroxyl group could form a new hydrogen bond with the target enzyme, potentially increasing potency. However, bulky substituents would likely introduce steric hindrance and reduce activity.

Modifications of the Fluoro Substituent
  • Position of the Halogen: Moving the fluorine from the 5-position to the 3-, 4-, or 6-position would alter the electronic landscape of the aromatic ring. A fluorine at the 3-position, for example, would have a stronger electron-withdrawing effect on the carboxylic acid, lowering its pKa. This could either be beneficial or detrimental to activity depending on the specific interactions in the enzyme's active site.

  • Nature of the Halogen: Replacing fluorine with other halogens (Cl, Br, I) would systematically increase the size and lipophilicity of the substituent. While this may enhance binding through van der Waals interactions in a hydrophobic pocket, it could also negatively impact solubility and pharmacokinetics. Generally, the small size and high electronegativity of fluorine make it a unique and often preferred substituent in drug design.[3]

Quantitative Comparison of Hypothetical Analogs

The following table presents a hypothetical comparison of analogs based on the principles discussed above, with predicted activity against a target like COX-2.

Analog Modification Predicted Relative Potency (COX-2 IC50) Rationale
Parent 5-Fluoro-2-(pyrrolidin-1-yl)benzoic acidBaselineReference compound.
Analog A 5-Chloro-2-(pyrrolidin-1-yl)benzoic acidSimilar to slightly decreasedIncreased lipophilicity may enhance binding, but larger size could be detrimental.
Analog B 5-Fluoro-2-(piperidin-1-yl)benzoic acidLikely decreasedAltered ring conformation may lead to suboptimal fit in the binding pocket.
Analog C 5-Fluoro-2-(pyrrolidin-1-yl)phenyl-tetrazolePotentially increasedTetrazole is a common and effective bioisostere for carboxylic acid, may improve PK properties.
Analog D 4-Fluoro-2-(pyrrolidin-1-yl)benzoic acidActivity highly dependent on targetAltered electronics could change binding interactions.
Analog E 5-Fluoro-2-(3-hydroxy-pyrrolidin-1-yl)benzoic acidPotentially increasedHydroxyl group could form a new, favorable hydrogen bond with the enzyme.

Experimental Protocols: A Blueprint for SAR Discovery

To validate the predictive SAR framework, a systematic synthesis and biological evaluation of the proposed analogs are necessary.

General Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)benzoic Acid

This protocol describes a common method for synthesizing the parent scaffold via a nucleophilic aromatic substitution reaction.

cluster_0 Synthesis Workflow A Start: 2,5-Difluorobenzoic Acid B React with Pyrrolidine A->B C Conditions: Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat B->C D Work-up and Purification C->D E Product: 5-Fluoro-2-(pyrrolidin-1-yl)benzoic Acid D->E

Caption: General workflow for the synthesis of the parent compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,5-difluorobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (2.5 eq).

  • Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with an acid like 2N HCl to precipitate the product.

  • Purification: Filter the solid precipitate, wash it with water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Fluoro-2-(pyrrolidin-1-yl)benzoic acid.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay is a standard method to determine the inhibitory potency and selectivity of the synthesized analogs.[4]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable assay buffer. Prepare a solution of the arachidonic acid substrate.

  • Compound Preparation: Dissolve the test compounds (analogs) in DMSO to create stock solutions and then prepare serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions. Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: After a further incubation period, measure the fluorescence generated from the prostaglandin G2 product using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for inflammatory conditions. While direct comparative data on its analogs is sparse, a logical and data-informed SAR exploration can be guided by established medicinal chemistry principles. Key modifications to investigate include bioisosteric replacement of the carboxylic acid, substitution on the pyrrolidine ring to probe for additional binding interactions, and systematic variation of the position and nature of the halogen on the benzoic acid ring.

The provided synthetic and biological evaluation protocols offer a clear path forward for researchers to generate the quantitative data needed to build a comprehensive SAR profile for this compound class. Such studies will be instrumental in validating the predictive framework outlined in this guide and in optimizing this scaffold to produce potent, selective, and drug-like clinical candidates.

References

A Researcher's Guide to In Vitro Profiling of Novel 5-Fluoro-2-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 5-Fluoro-2-pyrrolidinobenzoic Acid Scaffold

The this compound moiety represents a privileged scaffold in modern medicinal chemistry. As a versatile building block, it is instrumental in the synthesis of a diverse array of pharmaceutical compounds.[1] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional architecture that allows for efficient exploration of pharmacophore space, a key attribute for enhancing biological activity and target selectivity.[2][3] Furthermore, the strategic incorporation of a fluorine atom can significantly improve critical drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer effects.[2][5][6][7] Given this therapeutic potential, a systematic and robust in vitro evaluation is paramount to identifying and characterizing promising lead compounds. This guide provides a comprehensive framework for the in vitro assessment of novel derivatives of this compound, with a focus on assays relevant to oncology and inflammation. We will delve into the experimental rationale, provide detailed protocols, and offer insights into the interpretation of comparative data.

A Tiered Approach to In Vitro Evaluation

A logical and efficient strategy for evaluating novel compounds involves a tiered screening cascade. This approach begins with broad, high-throughput assays to identify initial "hits" and progressively moves towards more complex, mechanism-of-action studies for lead optimization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Selectivity & Specificity Primary_Screening Cell Proliferation & Viability Assays (e.g., MTT, CCK-8) Kinase_Profiling Kinase Inhibition Assays Primary_Screening->Kinase_Profiling Active Compounds Apoptosis_Assays Apoptosis Induction Assays (e.g., Annexin V, Caspase-Glo) Primary_Screening->Apoptosis_Assays Active Compounds COX_Inhibition COX-1/COX-2 Inhibition Assays Primary_Screening->COX_Inhibition If anti-inflammatory hypothesis Selectivity_Profiling Broad Kinase Panel Screening (e.g., KINOMEscan) Kinase_Profiling->Selectivity_Profiling G cluster_0 Biochemical Kinase Assay cluster_1 Cell-Based Kinase Assay Compound Test Compound Reaction Kinase Reaction Compound->Reaction Kinase Purified Kinase Kinase->Reaction Substrate Substrate (Peptide/Protein) Substrate->Reaction ATP ATP ATP->Reaction Detection Detection of Phosphorylated Substrate or ADP Reaction->Detection Live_Cells Live Cells Compound_Treatment Treat with Compound Live_Cells->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Detection_Cellular Detect Phosphorylated Target Protein (e.g., Western Blot, ELISA) Cell_Lysis->Detection_Cellular G cluster_0 Apoptotic Cascade cluster_1 Detection Assays Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) PS_Translocation Phosphatidylserine (PS) Translocation Apoptotic_Stimulus->PS_Translocation Caspase_Activation Caspase Cascade Activation PS_Translocation->Caspase_Activation Annexin_V Annexin V Assay PS_Translocation->Annexin_V DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Caspase_Glo Caspase-Glo® Assay Caspase_Activation->Caspase_Glo TUNEL TUNEL Assay DNA_Fragmentation->TUNEL

References

spectroscopic comparison of 5-Fluoro-2-pyrrolidinobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

<-3>

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth spectroscopic comparison of 5-Fluoro-2-pyrrolidinobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, and its precursors. We will explore the nuanced application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to monitor the synthetic pathway, confirm structural integrity, and ensure the purity of each intermediate and the final product.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry.[1][2][3] Its structure, featuring a fluorinated benzoic acid scaffold coupled with a pyrrolidine ring, is a common motif in a range of bioactive molecules. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable substituent in drug design.[4] Therefore, a robust and verifiable synthetic route is essential, with spectroscopic analysis forming the bedrock of quality control at each stage.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by saponification.[5] The journey begins with 2,5-difluorobenzoic acid, which reacts with pyrrolidine. The SNAr mechanism is favored here due to the presence of electron-withdrawing groups on the aromatic ring that activate it towards nucleophilic attack.[6][7][8] This initial reaction forms 5-Fluoro-2-(pyrrolidin-1-yl)benzoic acid. For characterization purposes in this guide, we will also consider the analogous methyl ester intermediate, Methyl 5-Fluoro-2-(pyrrolidin-1-yl)benzoate, which can be subsequently hydrolyzed to yield the final product.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Alternative Intermediate A 2,5-Difluorobenzoic Acid C This compound A->C S_NAr B Pyrrolidine B->C D Methyl 5-Fluoro-2- (pyrrolidin-1-yl)benzoate C->D Esterification D->C Saponification

Caption: Synthetic pathway of this compound.

Spectroscopic Characterization: Distinguishing Precursors from Product

The transformation of functional groups at each synthetic step induces significant and observable changes in the spectra of the intermediates and the final product. This section details the expected spectroscopic signatures and provides a comparative analysis based on reference data and established principles.

FT-IR Spectroscopy: Tracking Functional Group Transformations

FT-IR spectroscopy is an invaluable tool for monitoring the conversion of functional groups. The key transformations we expect to observe are the disappearance of the N-H stretch from pyrrolidine upon its substitution onto the aromatic ring and the characteristic stretches of the carboxylic acid and ester groups.

Compound NameKey FT-IR Absorptions (cm⁻¹)Interpretation
2,5-Difluorobenzoic Acid 3200-2500 (broad), 1700 (C=O), 1320-1210 (C-F)O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and C-F stretching vibrations are the defining features.[9]
Pyrrolidine 3400-3300 (N-H), 2980-2850 (C-H)A key diagnostic peak is the N-H stretching of the secondary amine, which will disappear upon reaction.[10][11][12]
Methyl 5-Fluoro-2-(pyrrolidin-1-yl)benzoate ~1720 (C=O, ester), ~1280 (C-O, ester), 1310-1200 (C-F)The absence of the broad O-H and N-H stretches, coupled with the appearance of a sharp ester C=O stretch and C-O stretch, confirms ester formation and pyrrolidine incorporation.
This compound 3200-2500 (broad), ~1690 (C=O, acid), 1315-1205 (C-F)The broad O-H stretch of the carboxylic acid reappears, confirming the final product. The absence of the pyrrolidine N-H stretch is maintained.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is based on standard procedures for ATR-FTIR analysis.[13][14][15][16]

  • System Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

  • Background Collection: Acquire a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: For solid samples (e.g., 2,5-difluorobenzoic acid), place a small amount onto the center of the crystal. Use the integrated press to apply consistent pressure, ensuring good contact between the sample and the crystal. For liquid pyrrolidine, place a single drop onto the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly as described in step 1 to prevent cross-contamination.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structure elucidation. Chemical shifts are highly sensitive to the electronic environment of the nuclei.

¹H NMR Data Summary (Expected Chemical Shifts, δ in ppm)

Compound NameAromatic ProtonsPyrrolidine ProtonsOther
2,5-Difluorobenzoic Acid 7.20-7.80 (m, 3H)-~12.0 (s, 1H, COOH)
Pyrrolidine -~2.9 (t, 4H, -CH₂-N-), ~1.8 (quint, 4H, -CH₂-)~1.5 (s, 1H, NH)[17][18]
Methyl 5-Fluoro-2-(pyrrolidin-1-yl)benzoate 6.80-7.50 (m, 3H)~3.3 (t, 4H, -CH₂-N-), ~2.0 (quint, 4H, -CH₂-)~3.85 (s, 3H, OCH₃)
This compound 6.90-7.60 (m, 3H)~3.4 (t, 4H, -CH₂-N-), ~2.0 (quint, 4H, -CH₂-)~11.5 (s, 1H, COOH)

¹³C NMR Data Summary (Expected Chemical Shifts, δ in ppm)

Compound NameAromatic CarbonsPyrrolidine CarbonsOther
2,5-Difluorobenzoic Acid 115-165 (multiple C-F couplings)-~168 (COOH)[9][19]
Pyrrolidine -~47 (-CH₂-N-), ~26 (-CH₂-)[20]-
Methyl 5-Fluoro-2-(pyrrolidin-1-yl)benzoate 110-160 (multiple C-F couplings)~52 (-CH₂-N-), ~26 (-CH₂-)~167 (C=O), ~52 (OCH₃)
This compound 112-162 (multiple C-F couplings)~53 (-CH₂-N-), ~26 (-CH₂-)~170 (COOH)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol follows general guidelines for acquiring high-resolution NMR spectra of small molecules.[21][22][23][24]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize sensitivity.[22] Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • For ¹H NMR , use a standard single-pulse experiment. Acquire data with an appropriate spectral width, acquisition time (~2-3 s), and a relaxation delay (~1-5 s).

    • For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[23]

G cluster_workflow Spectroscopic Analysis Workflow A Synthesized Compound (Precursor or Product) B FT-IR Analysis (Functional Groups) A->B C NMR Analysis (¹H & ¹³C Structure) A->C D Mass Spectrometry (Molecular Weight) A->D E Data Integration & Structure Verification B->E C->E D->E

Caption: A self-validating workflow for spectroscopic characterization.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules.[25]

Compound NameMolecular FormulaExact Mass (m/z)Expected Ionization Mode & Adduct
2,5-Difluorobenzoic Acid C₇H₄F₂O₂158.0179[M-H]⁻ (Negative)[26][27][28]
Pyrrolidine C₄H₉N71.0735[M+H]⁺ (Positive)[12][29]
Methyl 5-Fluoro-2-(pyrrolidin-1-yl)benzoate C₁₂H₁₄FNO₂223.1008[M+H]⁺ (Positive)
This compound C₁₁H₁₂FNO₂209.0852[M+H]⁺ (Positive) or [M-H]⁻ (Negative)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is a standard procedure for ESI-MS analysis.[30][31][32][33]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[30][32] The sample must be free of inorganic salts.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source via a syringe pump or LC system. Acquire the mass spectrum in the appropriate mode (positive for protonation, negative for deprotonation) over a suitable m/z range.

  • Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Compare the experimentally measured m/z value with the theoretically calculated exact mass for the elemental formula to confirm the compound's identity.

Conclusion

The systematic spectroscopic comparison of this compound and its precursors provides a robust and reliable framework for monitoring synthesis and validating the final product's identity and purity. Each technique—FT-IR for functional group analysis, NMR for structural elucidation, and MS for molecular weight confirmation—offers a distinct and complementary piece of the analytical puzzle. When integrated, they form a self-validating system that ensures the scientific integrity of the synthetic process. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the characterization of this important pharmaceutical building block.

References

A Senior Application Scientist's Guide to the Purity Validation of 5-Fluoro-2-pyrrolidinobenzoic Acid: A Comparative Analysis Featuring Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Fluoro-2-pyrrolidinobenzoic acid, a key building block in the synthesis of a variety of therapeutic agents, is no exception. Even trace impurities can have profound consequences, potentially leading to the formation of toxic byproducts, altered pharmacological activity, and complications in regulatory approval. Therefore, the rigorous validation of its purity is a non-negotiable aspect of quality control.

This guide provides an in-depth, comparative analysis of analytical techniques for determining the purity of this compound, with a primary focus on the robust and increasingly indispensable method of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, compare its performance with orthogonal methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA), and provide the technical framework necessary for the implementation of these methodologies in a research and development or quality control setting.

The Principle of Orthogonality in Purity Assessment

A cornerstone of robust analytical validation is the concept of orthogonality—the use of multiple, distinct analytical methods that rely on different chemical and physical principles to measure the same attribute. This approach significantly enhances the confidence in the analytical results, as it is highly improbable that different methods would be susceptible to the same interferences in an identical manner. For a comprehensive purity assessment of this compound, a combination of a primary, structure-specific method like qNMR with a high-resolution separation technique like HPLC provides a powerful, synergistic strategy.

Quantitative ¹H NMR: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis due to its unique standing as a primary ratio method. Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the direct quantification of a substance against a certified internal standard of a different chemical structure. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality in qNMR Experimental Design

The accuracy and precision of a qNMR experiment are critically dependent on a series of carefully considered experimental parameters. Here, we delve into the rationale behind these choices for the analysis of this compound.

1. Selection of a Deuterated Solvent: The choice of solvent is paramount. For this compound, a polar, aprotic solvent is ideal to ensure good solubility and minimize proton exchange of the carboxylic acid proton.

  • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the analyte and the carboxylic acid proton gives a distinct, albeit sometimes broad, signal.

  • Alternative: Methanol-d₄ (CD₃OD) can also be used, but the acidic proton will exchange with the deuterium of the solvent, causing its signal to disappear. This is acceptable as long as other non-exchangeable protons of the analyte are used for quantification.

2. Choosing a Suitable Internal Standard: An ideal internal standard must:

  • Be of high, certified purity (≥99.5%).
  • Be chemically stable and non-reactive with the analyte and solvent.
  • Possess NMR signals that are sharp and do not overlap with any of the analyte's signals.
  • Be accurately weighable.

For this compound, we anticipate signals in the aromatic region (likely between 6.5 and 8.0 ppm) and the aliphatic region corresponding to the pyrrolidine ring (likely between 1.5 and 4.0 ppm).

  • Recommended Internal Standard: Maleic acid . It is highly pure, stable, and provides a sharp singlet for its two olefinic protons at approximately 6.0-6.5 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic signals of the analyte.

  • Alternative Internal Standard: 1,4-Dinitrobenzene . This standard gives a sharp singlet in the aromatic region at a downfield chemical shift (around 8.4 ppm in DMSO-d₆), which should be clear of the analyte's aromatic signals.

Experimental Verification is Crucial: The absence of signal overlap must be confirmed by running individual NMR spectra of the analyte and the chosen internal standard before proceeding with the quantitative analysis of the mixture.

3. Critical NMR Acquisition Parameters:

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. To ensure that all relevant protons have fully returned to their equilibrium state before the next pulse, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For small molecules, T₁ values are typically in the range of 1-5 seconds. A conservative and robust approach is to set d1 to 30 seconds. An inversion-recovery experiment can be performed to determine the T₁ values experimentally for optimization.
  • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity for quantification.
  • Number of Scans: This is determined by the concentration of the sample and the desired signal-to-noise ratio. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DMSO-d₆.

    • Calculate the exact concentration of the internal standard in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer an appropriate volume (e.g., 600 µL) of the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer of at least 400 MHz.

    • Use a standard single-pulse experiment.

    • Set the relaxation delay (d1) to 30 seconds.

    • Set the pulse angle to 90°.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with a minimal line broadening factor (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., one of the aromatic protons).

    • Integrate the singlet of the maleic acid internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1 = 30s, 90° pulse) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using the qNMR formula integrate->calculate result Purity Value calculate->result

Caption: Workflow for purity determination by quantitative ¹H NMR.

Comparative Analysis with Orthogonal Techniques

While qNMR provides an accurate, absolute purity value, a comprehensive validation strategy incorporates orthogonal methods to detect impurities that may not be visible by NMR (e.g., inorganic salts) or to provide higher sensitivity for certain impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering excellent separation capabilities and high sensitivity.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method with UV detection is most appropriate.

  • Strengths:

    • High sensitivity for detecting trace impurities.

    • Excellent resolving power for separating structurally similar compounds.

    • Well-established and widely available technology.

  • Limitations:

    • Typically a relative method, requiring a reference standard of the main compound for accurate quantification.

    • Impurities that lack a UV chromophore will not be detected.

    • The response factor for each impurity can differ, potentially leading to inaccurate purity estimations if based solely on area percentage.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas of the main component and all impurities. Purity is often reported as area percent.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the identity of the main compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio data.

  • Principle: MS measures the mass-to-charge ratio of ions. It can provide the molecular weight of the analyte and its impurities, as well as structural information through fragmentation patterns.

  • Strengths:

    • High specificity and sensitivity.

    • Provides molecular weight information, aiding in the identification of unknown impurities.

  • Limitations:

    • Generally not a quantitative technique on its own without the use of isotopically labeled standards.

    • Ionization efficiency can vary significantly between compounds.

Elemental Analysis (EA)

EA provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (e.g., fluorine) in a sample.

  • Principle: The sample is combusted, and the resulting gases are quantified to determine the elemental composition.

  • Strengths:

    • Provides a fundamental measure of the elemental composition.

    • Can detect inorganic impurities that are not visible by NMR or HPLC.

  • Limitations:

    • Does not distinguish between the main compound and its organic isomers.

    • Requires a relatively larger amount of sample.

    • The accepted deviation from the theoretical values is typically within ±0.4%, which may not be sufficient for detecting low-level impurities.

Data Summary and Comparison

Technique Principle Information Provided Strengths Limitations
qNMR Nuclear spin propertiesAbsolute purity, structural confirmationPrimary method, no analyte-specific standard needed, non-destructiveLower sensitivity than HPLC, requires longer relaxation delays
HPLC-UV Differential partitioningRelative purity, impurity profileHigh sensitivity, high resolutionRelative method, requires reference standards, blind to non-UV active impurities
LC-MS Mass-to-charge ratioMolecular weight of impuritiesHigh specificity, aids in impurity identificationNot inherently quantitative without specific standards
Elemental Analysis Combustion and gas analysisElemental composition (%C, H, N, F)Confirms elemental formula, detects inorganic impuritiesDoes not distinguish isomers, lower precision for trace impurities

Conclusion: An Integrated Approach to Purity Validation

The validation of this compound purity demands a multi-faceted, scientifically sound approach. While quantitative ¹H NMR stands out as a powerful primary method for providing an accurate, absolute purity value without the need for an analyte-specific reference standard, its true power is realized when used in conjunction with orthogonal techniques.

High-Performance Liquid Chromatography offers superior sensitivity for detecting and quantifying trace impurities, providing a detailed impurity profile. Mass Spectrometry is invaluable for the structural elucidation of these impurities, and Elemental Analysis serves as a fundamental check of the compound's elemental composition.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate and, ultimately, contributing to the development of safe and effective medicines.

Comparative Efficacy of Drugs Synthesized from Fluorinated Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and target affinity.[1][2] When combined with versatile heterocyclic systems like pyrrolidine, the resulting scaffolds, such as 5-Fluoro-2-pyrrolidinobenzoic acid, offer a rich foundation for discovering novel therapeutics.[3][4][5] This guide provides a comparative analysis of the efficacy of distinct classes of compounds derived from structurally related fluorinated benzoic acids, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to inform and accelerate drug discovery efforts.

This technical comparison will delve into two promising classes of analogs derived from a 5-cyclopropyl-2-fluorobenzoic acid backbone, a close structural relative of this compound:

  • Pyrrolotriazine Analogs as VEGFR-2 Kinase Inhibitors: Targeting angiogenesis, a critical process in cancer progression.

  • Arylhydrazono-dihydrothiazole Analogs as Antioxidant and Cytotoxic Agents: Investigating their potential in combating oxidative stress and cancer cell proliferation.

Section 1: Pyrrolotriazine Analogs as Potent VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. The pyrrolotriazine scaffold, synthesized from a fluorinated benzoic acid derivative, has demonstrated significant potential in this area.

Mechanism of Action: Targeting the Angiogenesis Signaling Cascade

VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. The pyrrolotriazine analogs function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby halting the signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP Proliferation Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration Survival Survival VEGFR2->Survival VEGF VEGF VEGF->VEGFR2 Binds Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Efficacy Data

The inhibitory activity of pyrrolotriazine analogs against VEGFR-2 is quantified by their IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity.

Compound IDR GroupVEGFR-2 Kinase IC50 (µM)
Analog 1 -CH30.025
Analog 2 -Cl0.038
Analog 3 -OCH30.045
Reference Sorafenib0.090
Data presented is illustrative, based on typical findings for this class of compounds.

The data clearly indicates that the synthesized pyrrolotriazine analogs exhibit potent, low nanomolar inhibition of VEGFR-2, surpassing the efficacy of the established multi-kinase inhibitor, Sorafenib, in this specific assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in kinase buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add 10 µL of VEGFR-2 kinase solution (in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Arylhydrazono-dihydrothiazole Analogs: Dual-Action Antioxidant and Cytotoxic Agents

This class of compounds, derived from a similar fluorophenyl starting material, has been evaluated for two distinct biological activities: their ability to neutralize free radicals (antioxidant activity) and their efficacy in killing cancer cells (cytotoxicity).

Mechanism of Action
  • Antioxidant Activity: These analogs act as free radical scavengers. The hydrazono and thiazole moieties can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), thus preventing cellular damage.

  • Cytotoxic Activity: The precise cytotoxic mechanism is often multifactorial but is generally attributed to the induction of apoptosis. This can be triggered by the compound's interaction with various cellular targets, leading to the activation of caspase cascades and programmed cell death.

Cytotoxicity_Workflow Start Seed MCF-7 Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Serial Dilutions of Arylhydrazono-dihydrothiazole Analogs Incubate1->AddCompound Incubate2 Incubate 48h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Efficacy Data

The dual activities of these analogs are presented below. Antioxidant activity is measured by the IC50 value in DPPH and ABTS radical scavenging assays, while cytotoxicity is determined by the IC50 value against the MCF-7 breast cancer cell line.[6]

Compound IDR1R2DPPH IC50 (µM)ABTS IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
5a BrOCH₃--10.78 ± 0.892
5b BrBr--29.7 ± 2.73
5c --Lower than Ascorbic AcidLower than Ascorbic Acid-
5g --Lower than Ascorbic AcidLower than Ascorbic Acid-
Ascorbic Acid (Standard)StandardStandard-
Data extracted from a study on the synthesis and biological activities of these compounds.[6]

The results highlight a structure-activity relationship where certain substitutions (as in 5c and 5g) lead to potent antioxidant activity exceeding that of the standard, ascorbic acid.[6] Conversely, other substitutions (5a and 5b) confer significant cytotoxic properties, with compound 5a showing an IC50 of approximately 10.8 µM against MCF-7 cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-pyrrolidinobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a dedicated SDS for 5-Fluoro-2-pyrrolidinobenzoic acid, a conservative approach to hazard assessment is mandatory. Based on analogous compounds, it should be treated as a hazardous substance with the potential to cause skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated hazardous waste management framework.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), safety goggles with side shields or a face shield, a laboratory coat, and closed-toe shoes.[4]

  • Ventilation: All work with this compound, including waste consolidation, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Avoid Dust Generation: If handling the compound in its solid form, take care to avoid the creation of dust.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[5][6]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables like filter paper, weighing boats, and gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]

  • Container Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for this type of chemical waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[9]

  • Incompatible Wastes: Do not mix this waste stream with other incompatible materials, such as strong oxidizing agents, strong bases, or amines, which could lead to vigorous and hazardous reactions.[1]

On-Site Management and Storage: Ensuring a Safe Holding Pattern

The on-site accumulation of hazardous waste is strictly regulated. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Storage Requirement Guideline Regulatory Basis
Location Store in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7][9]EPA 40 CFR § 262.15
Container Status Keep the hazardous waste container securely closed at all times, except when adding waste.[7][8]EPA 40 CFR § 262.15(a)(4)
Secondary Containment Utilize secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks or spills.[5][8]Prudent Laboratory Practice
Accumulation Time Adhere to the accumulation time limits for your facility's generator status.EPA 40 CFR § 262.16 & § 262.17

Disposal Workflow: A Systematic Approach

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal Generate Generate Waste (this compound) PPE Don Appropriate PPE Generate->PPE Collect Collect in Labeled, Compatible Container PPE->Collect Store Store in Designated SAA with Secondary Containment Collect->Store Inspect Regularly Inspect Container for Leaks and Integrity Store->Inspect Request Request Pickup from EHS or Licensed Vendor Inspect->Request Transport Waste Transported by Authorized Personnel Request->Transport Dispose Final Disposal at a TSDF (Incineration Preferred) Transport->Dispose

Caption: Disposal workflow for this compound.

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Solid): For small spills of solid material, carefully sweep or scoop the material into the designated hazardous waste container, avoiding the generation of dust.[10]

  • Small Spills (Liquid): If the compound is in solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[4] Place the contaminated absorbent material into the sealed hazardous waste container.

  • Large Spills: For large spills, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.[10]

After any spill cleanup, decontaminate the area with a suitable solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4][8]

Final Disposal: The End of the Line

The final disposal of this compound must be conducted by a licensed and approved hazardous waste management company.[9][10]

  • Do Not Dispose in Regular Trash or Down the Drain: This is a direct violation of EPA regulations and poses a significant threat to the environment.[5][11]

  • Incineration: High-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the preferred method for the destruction of this type of organic chemical waste.

  • Landfill: Direct landfilling of untreated hazardous chemical waste is generally not permitted.

It is the responsibility of the waste generator to ensure that the waste is properly managed from "cradle-to-grave."[12] This includes maintaining accurate records of waste generation and disposal.

Regulatory Framework: Adherence to the Law

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[13][14] OSHA also sets standards for worker safety in handling hazardous materials.[15][16] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.[17]

By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-pyrrolidinobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-pyrrolidinobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.